1-Vinyl-1,2,4-triazole
Description
Significance of Vinyl Heterocycles in Chemical Synthesis and Materials Science
Vinyl heterocycles are a class of organic compounds that possess a vinyl group (C=C) attached to a heterocyclic ring system. This structural motif makes them exceptionally valuable in both chemical synthesis and materials science. The vinyl group provides a reactive site for polymerization, allowing for the creation of a wide array of polymers with tailored properties. The heterocyclic component, which contains atoms other than carbon in the ring (such as nitrogen, oxygen, or sulfur), imparts specific functionalities to the resulting materials. ijpsr.com
These functionalities can include hydrophilicity, thermal stability, coordination ability with metal ions, and specific biological activities. ijpsr.comnih.gov The modular nature of vinyl heterocycles allows for a wide range of synthetic transformations, often facilitated by transition metal catalysis, leading to new carbon-carbon bond formations. acs.org This versatility has led to their use in diverse applications, including the development of pharmaceuticals, agrochemicals, corrosion inhibitors, and advanced polymeric materials for sensors, catalysis, and energy storage. ijpsr.comnih.gov
Overview of 1,2,4-Triazole (B32235) Chemistry
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert. chemicalbook.com The ring is planar and possesses 6π electrons, which confer its aromatic character. chemicalbook.comwikipedia.org
From a chemical standpoint, the 1,2,4-triazole ring is a weak base and is amphoteric, meaning it can be both protonated and deprotonated. wikipedia.org The carbon atoms in the ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, electrophilic substitution typically occurs at the nitrogen atoms. chemicalbook.com This distinct reactivity, along with the ability of the nitrogen atoms to act as ligands for metal ions, makes the 1,2,4-triazole scaffold a valuable component in various chemical domains. nih.govwikipedia.org Derivatives of 1,2,4-triazole are integral to many pharmaceutical agents, highlighting their biological significance. ontosight.ainih.govnih.govresearchgate.net
Unique Attributes of 1-Vinyl-1,2,4-triazole as a Functional Monomer and Building Block
This compound (VT), with the chemical formula C4H5N3, combines the polymerizable nature of a vinyl group with the distinct chemical characteristics of the 1,2,4-triazole ring. sigmaaldrich.comuni.lu This monomer can undergo polymerization through methods like reversible addition-fragmentation chain transfer (RAFT) to produce polymers with controlled molecular weights, known as poly(this compound) (PVT). researchgate.netresearchgate.net
Polymers derived from this compound exhibit a range of valuable properties, including good solubility in water and polar organic solvents, high thermal stability (up to 300-350 °C), chemical resistance, and a strong ability to form complexes with metal ions. researchgate.netresearchgate.net The resulting polymer, PVT, is an amphiphilic, non-ionogenic material that has proven effective as a stabilizing matrix for metallic nanoparticles, such as gold and silver. researchgate.netresearchgate.net Furthermore, the incorporation of this compound into other polymer structures, like hydrogels, can enhance their water content and introduce beneficial properties. sigmaaldrich.comsigmaaldrich.com
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C4H5N3 |
| Molecular Weight | 95.10 g/mol |
| Form | Liquid |
| Density | 1.099 g/mL at 20 °C |
| Refractive Index | n20/D 1.511 |
| CAS Number | 2764-83-2 |
This data is compiled from references sigmaaldrich.comsigmaaldrich.comnih.gov.
Scope and Academic Relevance of this compound Research
The academic and industrial interest in this compound stems from the versatile properties of its polymers and copolymers. Research has demonstrated that polymers based on this monomer are promising for creating heat-resistant and electrochemically stable proton-conducting membranes for fuel cells, which can operate at temperatures above 100 °C without water. researchgate.netresearchgate.net The ability of poly(this compound) to stabilize metal nanoparticles has opened avenues for the development of new antibacterial materials and catalysts. researchgate.net
Furthermore, the synthesis of functional copolymers by combining this compound with other monomers, such as N-vinylcarbazole, allows for the fine-tuning of material properties for specific applications, including luminescent materials. researchgate.netresearchgate.net The ongoing research into the polymerization kinetics and the influence of substituents on the triazole ring continues to expand the potential applications of this versatile monomer in materials science. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUNZCVRYICLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70234-95-6 | |
| Record name | 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70234-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60340499 | |
| Record name | 1-Vinyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2764-83-2 | |
| Record name | 1-Vinyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Vinyl-1,2,4-triazole | |
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Synthetic Strategies and Methodologies for 1 Vinyl 1,2,4 Triazole
Direct Vinylations of 1,2,4-Triazole (B32235)
Direct vinylation involves the introduction of a vinyl group onto a pre-formed 1,2,4-triazole ring. This can be achieved through several methods, most notably employing transition metal catalysts.
Transition Metal-Catalyzed Vinylations
Transition metal catalysis provides an efficient means for the N-vinylation of azoles. Copper-catalyzed methods, in particular, have been shown to be effective. The Chan-Lam coupling reaction, which involves the copper-promoted coupling of a nitrogen nucleophile with a boronic acid, is a key example. Copper-catalyzed N-vinylation of 1,2,3-triazoles and tetrazoles with vinylboronic acids has been reported to proceed with high efficiency. researchgate.net This methodology is catalyzed by complexes such as (phen)Cu(PPh₃)Br and can be performed under base-free conditions with low catalyst loading. researchgate.net While direct palladium-catalyzed arylation of 1,2,3-triazoles has been developed, demonstrating the feasibility of functionalizing the triazole ring, specific examples of palladium-catalyzed vinylation of 1,2,4-triazole are less commonly detailed in the reviewed literature. nih.gov
A study by Motornov et al. demonstrated the copper(I)-catalyzed Chan-Lam coupling for the N2-vinylation of electron-deficient azoles using potassium vinyl trifluoroborate as the vinyl source. researchgate.net This approach offers the advantage of mild, base-free conditions. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed N-Vinylation of Azoles
| Azole Substrate | Vinyl Source | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Electron-deficient NH-azoles (e.g., 1,2,3-triazoles, tetrazoles) | Vinylboronic acids or Potassium vinyltrifluoroborate | (phen)Cu(PPh₃)Br | Low catalyst loading (5 mol%), base-free conditions, selective N2-vinylation. | researchgate.net |
Alternative and Metal-Free Approaches
While transition metal catalysis is a primary route, research into alternative and metal-free methods for the synthesis of substituted triazoles is ongoing. For instance, metal-free, multicomponent reactions have been developed for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. scispace.com Additionally, a catalyst-free hydroamination of N,N-disulfonyl ynamides with amines provides a route to N-sulfonylamidines, which are precursors to other functionalized nitrogen heterocycles. organic-chemistry.org However, specific examples of direct, metal-free N-vinylation of a pre-existing 1,2,4-triazole ring are not extensively documented in the surveyed literature. The development of such methods remains an area of interest to avoid potential metal contamination in the final product.
Cycloaddition-Based Syntheses of 1,2,4-Triazole Scaffolds Bearing Vinyl Functionality
An alternative to direct vinylation is the construction of the 1,2,4-triazole ring from precursors that already contain the vinyl moiety. This approach often provides excellent control over regioselectivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Modifications
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," most famously used for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgnih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. nih.govrsc.org While the classic CuAAC reaction yields the 1,2,3-triazole isomer, modifications and related cycloaddition strategies can be envisioned for the synthesis of vinyl-substituted triazoles. For example, a three-component reaction of alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and 1,3-dicarbonyl compounds has been used to produce N1-vinyl-1,2,3-triazoles. nih.gov This suggests that cycloaddition pathways are a viable route to incorporate a vinyl group onto a triazole ring during its formation.
Tandem Aerobic Oxidative Coupling Routes
Tandem reactions that form multiple bonds in a single operation offer an efficient pathway to complex molecules. Copper-catalyzed aerobic oxidative coupling has been employed for the synthesis of 1,2,4-triazole derivatives. organic-chemistry.org These reactions can proceed through sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.org A copper-catalyzed tandem aerobic oxidative coupling of a maleimide (B117702) with a 2-substituted indole (B1671886) has also been reported, showcasing the utility of this approach in forming C-N bonds. researchgate.net Mechanistic studies on copper-catalyzed aerobic oxidative N-N coupling highlight that these reactions can proceed through an "oxidase"-type mechanism involving the oxidation of a Cu(I) catalyst by oxygen. rsc.org The application of such tandem oxidative processes using vinyl-containing starting materials could provide a direct entry to vinyl-1,2,4-triazoles.
Amidines and Imidates as Precursors
The use of amidines and imidates as precursors is a well-established and versatile strategy for the synthesis of 1,2,4-triazoles. researchgate.netresearchgate.net A particularly relevant method involves the regioselective condensation of N-acryloyl imidates with hydrazines to produce 5-vinyl-1,2,4-triazoles. researchgate.net This approach is notable for its high yields. researchgate.net Another strategy involves the cyclocondensation of vinylimidates with hydrazines, catalyzed by p-toluenesulfonic acid (PTSA), often using polyethylene (B3416737) glycol (PEG) as a green solvent, which can yield 5-vinyl-1,2,4-triazole derivatives with exceptional yields (up to 98%).
The reaction of 2,2,2-trichloroethyl imidates with hydrazines in the presence of a catalyst like PTSA in PEG-400 has been shown to produce 3,4,5-trisubstituted-1,2,4-triazoles in high yields. By incorporating a vinyl group into the appropriate precursor, this method can be adapted for the synthesis of vinyl-1,2,4-triazoles.
Table 2: Synthesis of Vinyl-1,2,4-Triazoles from Imidate Precursors
| Precursor | Reagent | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Vinylimidates | Hydrazines | p-Toluenesulfonic acid (PTSA) / Polyethylene glycol (PEG) | 5-Vinyl-1,2,4-triazole derivatives | Up to 98% | |
| N-Acryloyl imidates | Hydrazines (R¹=H, aryl, alkyl) | Not specified | 5-Vinyl-1,2,4-triazoles | Not specified | researchgate.net |
Click Chemistry Applications in 1-Vinyl-1,2,4-triazole Synthesis
Click chemistry, a concept introduced by K. B. Sharpless in 2001, emphasizes reactions that are high-yielding, broad in scope, and produce byproducts that are easily removed. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has become a powerful tool for synthesizing 1,2,3-triazoles. organic-chemistry.orgnih.gov This method is noted for its reliability, selectivity, and the biocompatibility of the starting materials. nih.gov
While the classic Huisgen 1,3-dipolar cycloaddition of alkynes and azides often requires high temperatures and can result in a mixture of regioisomers, the copper-catalyzed version is highly regioselective, specifically yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org Conversely, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides the opposite regioselectivity, leading to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org These catalyzed reactions are fully compliant with the principles of click chemistry. organic-chemistry.org
For the synthesis of vinyl-1,2,3-triazole derivatives, methodologies often rely on Cu-catalyzed cycloaddition reactions as a key step, with the vinyl substituent being formed through subsequent elimination or Wittig-type reactions. rsc.org However, the use of potentially explosive organic azides or sodium azide as starting materials can be a drawback for large-scale industrial production. rsc.org To address this, transition-metal-free methods have been developed. One such approach involves the direct reaction of triazoles with alkynes promoted by an inorganic base, offering a greener and safer alternative. rsc.orgrsc.org This method demonstrates good yields and excellent functional group tolerance. rsc.orgrsc.org
A study by Zhang et al. demonstrated the synthesis of N1-vinyl-1,2,3-triazoles through a three-component reaction of alkynes, trimethylsilyl azide (TMSN₃), and 1,3-dicarbonyl compounds, using silver sulfate (B86663) as a catalyst and sodium bicarbonate as a base at 70°C. frontiersin.orgnih.govfrontiersin.org This method is praised for its simple operation and good compatibility with various functional groups. frontiersin.orgnih.govfrontiersin.org
| Catalyst | Reactants | Product | Key Features |
| Copper(I) | Azides, Terminal Alkynes | 1,4-disubstituted 1,2,3-triazoles | High yield, high regioselectivity, mild conditions. organic-chemistry.orgnih.gov |
| Ruthenium | Azides, Alkynes | 1,5-disubstituted 1,2,3-triazoles | Complements CuAAC by providing the opposite regioisomer. organic-chemistry.org |
| Inorganic Base | Triazoles, Alkynes | Z-isomers of vinyl triazoles | Transition-metal-free, good to excellent yields. rsc.orgrsc.org |
| Silver Sulfate | Alkynes, TMSN₃, 1,3-Diketones | N1-vinyl-1,2,3-triazoles | Simple operation, good functional group tolerance. frontiersin.orgnih.govfrontiersin.org |
Synthesis via Imidate and Trichloroethyl Imidate Intermediates
Imidates, particularly 2,2,2-trichloroethyl imidates, serve as valuable precursors for the synthesis of 1,2,4-triazoles. frontiersin.org A notable eco-friendly method utilizes polyethylene glycol (PEG) as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst to convert 2,2,2-trichloroethyl imidates into 3,4,5-trisubstituted-1,2,4-triazoles in high yields (up to 92%). frontiersin.org While this has been primarily applied to trisubstituted derivatives, it can be adapted for the synthesis of vinyl-triazoles by using vinyl-containing hydrazines. The trichloroethyl group functions as a protecting group that can be cleaved under basic conditions to yield the triazole core. The scalability and mild reaction conditions of this method make it suitable for industrial applications.
Another approach involves the use of vinylimidates as precursors, which allows for the installation of a wide array of substituents at the N1, C3, and C5 positions of the 1,2,4-triazole ring with good yields. frontiersin.org
Solid-Phase Synthesis Considerations for this compound
Solid-phase organic synthesis (SPOS) offers a robust platform for the construction of this compound derivatives with high purity and simplified workup procedures. arkat-usa.org A prominent method employs a polymer-supported α-selenopropionic acid as a scaffold. arkat-usa.org The synthesis involves the acylation of this resin with acid hydrazides, followed by cyclocondensation with arylphosphazoanilides, and subsequent oxidation-elimination to yield the desired vinyl-substituted 1,2,4-triazoles in good yield and purity. arkat-usa.org This traceless solid-phase approach is advantageous due to the easy removal of excess reagents and byproducts through simple filtration. arkat-usa.org
Optimization of Reaction Conditions and Yields in this compound Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In solid-phase synthesis, the process typically begins with the swelling of a polystyrene resin in an anhydrous solvent like dichloromethane. This is followed by the sequential addition of reagents such as acid hydrazides, dimethyl carbonate (DMC), and triethylamine (B128534). The reaction mixture is stirred for an extended period, often 24 hours, to ensure the completion of the initial reaction before proceeding with cyclization.
For solution-phase synthesis, particularly those involving imidate intermediates, the choice of solvent and catalyst is critical. The use of PEG-400 as a solvent and PTSA as a catalyst at temperatures ranging from room temperature to 60°C has been shown to be effective. In transition-metal-free syntheses of vinyl triazoles, the base catalyst plays a significant role. Studies have shown that cesium carbonate can provide good yields. rsc.org The reaction temperature and duration are also key parameters to optimize, with typical conditions being around 120-150°C for 12-24 hours. rsc.org
The following table summarizes the optimized conditions for different synthetic routes:
| Synthetic Route | Catalyst/Promoter | Solvent | Temperature | Yield |
| Solid-Phase Synthesis | Polymer-supported α-selenopropionic acid | Dichloromethane | Not specified | Good |
| Trichloroethyl Imidate Method | p-Toluenesulfonic acid (PTSA) | PEG-400 | Room temperature to 60°C | 92% frontiersin.org |
| Transition-Metal-Free Vinylation | Cesium Carbonate | DMSO | 120-150°C | Up to 73% rsc.org |
Regioselectivity and Functional Group Tolerance in this compound Synthesis
Achieving high regioselectivity is a significant challenge in the synthesis of substituted triazoles. As mentioned earlier, copper-catalyzed click chemistry reactions are highly regioselective for the formation of 1,4-disubstituted 1,2,3-triazoles, while ruthenium catalysis favors the 1,5-isomer. organic-chemistry.orgacs.org This allows for the specific synthesis of desired isomers.
In the synthesis of 1,2,4-triazoles, regioselectivity can also be controlled. For instance, the reaction of amidrazones with diethyl azodicarboxylate and triethylamine has been shown to be a highly regioselective one-pot process for producing 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov
Functional group tolerance is another critical aspect, as it allows for the synthesis of a diverse range of derivatives. Many modern synthetic methods, including click chemistry and transition-metal-free approaches, exhibit excellent functional group tolerance. organic-chemistry.orgrsc.orgrsc.org For example, the copper-catalyzed synthesis of 1,2,4-triazoles from amidines and various reaction partners demonstrates good functional group compatibility. organic-chemistry.org Similarly, the solid-phase synthesis using a polymer-supported selenium linker is compatible with a variety of functional groups on the acid hydrazide and arylphosphazoanilide components. arkat-usa.org
Mechanistic Insights and Chemical Transformations of 1 Vinyl 1,2,4 Triazole
Reactivity of the Vinyl Group in 1-Vinyl-1,2,4-triazole
The vinyl group (–CH=CH₂) attached to the N1 position of the triazole ring is an electron-deficient alkene. This is due to the electron-withdrawing nature of the heterocyclic ring, which influences the vinyl group's susceptibility to various reactions.
The electron-deficient nature of the carbon-carbon double bond in this compound dictates its behavior in addition reactions.
Electrophilic Additions: The vinyl group undergoes electrophilic addition, though its reactivity is modulated by the electron-withdrawing triazole ring. For instance, analogous N-vinylazoles react with hydrogen halides. The reaction follows Markovnikov's rule, where the proton adds to the terminal carbon (β-carbon) of the vinyl group, and the halide adds to the α-carbon adjacent to the nitrogen atom. This regioselectivity is driven by the formation of a more stable carbocation intermediate, which is stabilized by the adjacent nitrogen atom. The general inertness of the triazole ring to many reagents means that reactions can be selective for the vinyl group.
Nucleophilic Additions: While less common for unactivated alkenes, the polarization of the vinyl group in this compound makes its β-carbon susceptible to nucleophilic attack in a process known as Michael addition. This reaction is facilitated by the electron-withdrawing character of the triazole ring, which can stabilize the resulting negative charge. For example, the parent 1,2,4-triazole (B32235) can add to electron-deficient alkenes like acrylonitrile (B1666552). ugent.bewuxibiology.com By analogy, strong nucleophiles can add to the vinyl group of this compound, particularly under basic conditions.
A summary of representative addition reactions is presented below.
| Reaction Type | Reagent | Product Type | Regioselectivity |
| Electrophilic Addition | Hydrogen Halide (HX) | 1-(1-Haloethyl)-1,2,4-triazole | Markovnikov |
| Nucleophilic Addition | Strong Nucleophile (Nu⁻) | 1-(2-Nucleoethyl)-1,2,4-triazole | Anti-Markovnikov (Michael) |
The vinyl group is the primary site for oxidation and reduction reactions, as the aromatic triazole ring is generally stable under many common redox conditions.
Oxidation: The double bond of this compound can be readily oxidized.
Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the vinyl group into an epoxide, forming 1-(oxiran-2-yl)-1H-1,2,4-triazole. rsc.org This epoxide is a valuable intermediate, as its ring can be opened by various nucleophiles. mdpi.com
Dihydroxylation: The vinyl group can be converted into a vicinal diol (two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. mdpi.com Sharpless asymmetric dihydroxylation allows for the synthesis of chiral diols from the alkene. mdpi.com
Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis, which, depending on the workup conditions, can yield formaldehyde (B43269) and N-formyl-1,2,4-triazole.
Reduction: The vinyl group is readily reduced to an ethyl group.
Catalytic Hydrogenation: The most common method for reducing the vinyl group is catalytic hydrogenation. ugent.be Using catalysts such as palladium on carbon (Pd/C) or ruthenium on alumina (B75360) under a hydrogen atmosphere, this compound is converted to 1-Ethyl-1,2,4-triazole. mdpi.comresearchgate.net This transformation is efficient and typically proceeds under mild conditions without affecting the aromatic triazole ring. researchgate.net
The following table summarizes key oxidation and reduction reactions.
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Epoxidation | m-CPBA | Vinyl → Epoxide |
| Dihydroxylation | OsO₄, NMO | Vinyl → Vicinal Diol |
| Hydrogenation | H₂, Pd/C | Vinyl → Ethyl |
The vinyl group of this compound is highly susceptible to radical reactions, with radical polymerization being the most significant. researchgate.net This reactivity allows for the synthesis of poly(this compound), a polymer with interesting properties for materials science applications.
Free-Radical Polymerization: This process is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN). The reaction involves the initiation, propagation, and termination steps characteristic of radical polymerization, leading to the formation of a high-molecular-weight polymer. mdpi.com
Controlled Radical Polymerization (RAFT): Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers a more controlled method to synthesize polymers with specific molecular weights and low dispersity. This technique employs a RAFT agent, such as a dithiocarbamate (B8719985) or trithiocarbonate, to mediate the polymerization process. This control is crucial for creating well-defined polymer architectures for advanced applications.
| Polymerization Method | Initiator / Agent | Key Feature |
| Free-Radical Polymerization | AIBN | High molecular weight polymer |
| RAFT Polymerization | AIBN + RAFT Agent | Controlled molecular weight, low dispersity |
Reactivity of the 1,2,4-Triazole Ring System
The 1,2,4-triazole ring is an aromatic heterocycle. Its reactivity is governed by the presence of three nitrogen atoms, which make the ring electron-deficient and influence the sites of electrophilic and nucleophilic attack.
Due to the high electron density and availability of lone pairs on the nitrogen atoms, electrophilic attack occurs exclusively at these positions rather than on the ring carbons. chemicalbook.compharmasm.com In this compound, the N1 position is already substituted. Therefore, electrophiles react at either the N2 or N4 atoms.
Protonation: The triazole ring is basic and can be protonated by strong acids. Protonation occurs preferentially at the N4 position to form a stabilized triazolium cation. chemicalbook.com
Alkylation: Reaction with alkylating agents, such as alkyl halides, results in the formation of quaternary 1,2,4-triazolium salts. Studies show that the alkylation of this compound occurs specifically at the N4 position. This quaternization enhances the electron-withdrawing nature of the ring.
The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms. chemicalbook.com This makes them theoretically susceptible to nucleophilic attack. However, in an unsubstituted ring like that of this compound, the C-H bonds are strong, and there is no suitable leaving group. Consequently, direct nucleophilic substitution at the carbon atoms is generally difficult and requires harsh conditions or activation of the ring. pharmasm.combhu.ac.in
Reactivity is significantly enhanced if a good leaving group is present at the C3 or C5 position. bhu.ac.in
Substitution on Activated Rings: When a leaving group such as a halogen or a nitro group is attached to a ring carbon, nucleophilic aromatic substitution (SNAr) can occur. For example, in purine (B94841) systems, a 1,2,3-triazolyl group at the C6 position can act as a leaving group, being displaced by O- and C-nucleophiles. nih.gov This demonstrates the principle that with appropriate activation, the triazole carbons can undergo substitution. For this compound derivatives, a nitro group at C5 would readily be displaced by various nucleophiles.
Ring-Opening Reactions of 1,2,4-Triazole Derivatives
The structural integrity of the 1,2,4-triazole ring can be compromised under certain conditions, leading to ring-opening reactions. These transformations are pivotal in synthetic chemistry, as they can generate reactive intermediates that are otherwise difficult to access.
The thermal stability and decomposition of 1,2,4-triazole derivatives have been the subject of numerous studies. Thermogravimetric analysis (TGA) has shown that the decomposition of these compounds often occurs in distinct stages. For instance, some 1,2,4-triazole derivatives are stable up to temperatures ranging from 241–296 °C in the air, with decomposition proceeding in two stages under oxidative conditions. researchgate.net The thermal stability is influenced by the nature of the substituents on the triazole ring. researchgate.netrsc.org
Studies on nitro-1,2,4-triazoles have revealed complex decomposition mechanisms. researchgate.net Theoretical calculations suggest that upon heating, these compounds can decompose to produce a variety of products, including N₂, N₂O, NO, CO₂, HCN, and HNCO, among others. researchgate.net The thermal decomposition process for many 1,2,4-triazole derivatives is often an endothermic process, as observed through Differential Scanning Calorimetry (DSC). jocpr.com For the parent 1,2,4-triazole, thermal degradation begins around 186°C, with a maximum decomposition temperature (Tmax) of approximately 199.68°C. omicsonline.org
Table 1: Thermal Decomposition Data for Selected 1,2,4-Triazole Derivatives
| Compound | Onset of Decomposition (°C) | Tmax (°C) | Weight Loss (%) | Reference |
| 1,2,4-triazole (control) | 186 | 199.68 | 53.79 | omicsonline.org |
| p-Me-DNPT | 150 | 310 | 95 | rsc.org |
| p-OMe-DNPT | ~40-210 | 330 | - | rsc.org |
| p-NH₂-DNPT | 150 | 300 | ~70 | rsc.org |
While many ring-opening reactions of triazoles are catalyzed by transition metals, metal-free pathways have also been developed. mdpi.com These reactions often occur at elevated temperatures. For example, N-fluoroalkyl-1H-triazoles can undergo ring-opening to form ketenimine intermediates at temperatures between 130–160 °C without the need for a metal catalyst. mdpi.com
One proposed metal-free mechanism involves a Dimroth equilibrium followed by nitrogen extrusion and a Wolff rearrangement, which ultimately leads to the formation of a ketenimine intermediate. mdpi.com This intermediate can then be trapped by a nucleophile. Another approach involves the reaction of arylidene thiazolone with a hydrazine, which triggers a ring-opening via N-C bond formation and C-S bond cleavage, followed by intramolecular cyclization to form a new heterocyclic system. rsc.org
The formation of ketenimine intermediates is a key feature of many triazole ring-opening reactions. mdpi.combeilstein-journals.org These intermediates are highly reactive and can participate in a variety of subsequent transformations. For instance, a plausible reaction pathway for the formation of rsc.orgomicsonline.orgtriazolo[4,3-a]pyridines involves the isomerization of an ynamine intermediate to a ketenimine, which then undergoes intramolecular cyclization. beilstein-journals.org
In copper-catalyzed reactions, the formation of a copper-triazole intermediate can be followed by a ring-opening that generates a copper-ketenimine species. doi.org Ketenimines can also be generated from N-fluoroalkyl-1,2,3-triazoles under microwave conditions, which then cyclize to form isoquinolines. researchgate.net The reactivity of ketenimines allows them to react with various nucleophiles, such as amines, to form products like N-aryl ethene-1,1-diamines. mdpi.com The generation of N-sulfonyl acetylketenimine from a ynone-participated CuAAC/ring-opening reaction highlights the formation of highly reactive intermediates bearing two electron-withdrawing groups. researchgate.net
Mechanistic Studies of this compound Reactions
The vinyl group on the this compound molecule introduces a site of reactivity that can participate in various chemical transformations, including polymerization and addition reactions.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for synthesizing triazoles. While typically associated with 1,2,3-triazoles, the principles can be extended to understand reactions involving other triazole isomers. The generally accepted mechanism for CuAAC involves the formation of a copper acetylide, which then reacts with an azide (B81097) in a concerted cycloaddition to form a triazole product. acs.org The reaction is highly regioselective, typically yielding the 1,4-disubstituted isomer. acs.orgnih.gov
In the context of this compound, a tandem aerobic oxidative coupling mechanism has been proposed for its synthesis. This process begins with a CuAAC reaction to form a triazolyl-copper intermediate, which then undergoes oxidative coupling to yield the vinyl-triazole product.
Another important reaction is oxidative coupling. A copper-catalyzed oxidative coupling reaction under an air atmosphere provides a one-step synthesis of 1,2,4-triazole derivatives. nih.gov This process is thought to involve sequential N-C and N-N bond-forming copper-catalyzed oxidative coupling reactions. nih.gov
The catalyst and reaction environment play a crucial role in directing the outcome of reactions involving this compound and its derivatives.
In copper-catalyzed reactions, the choice of ligand can significantly impact the reaction rate and selectivity. nih.gov For example, in the synthesis of 1,2,4-triazoles, different metal catalysts can lead to different regioisomers. Copper(II) catalysis tends to form 1,5-disubstituted 1,2,4-triazoles, while silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org
The reaction temperature is another critical factor. In the synthesis of bis(1,2,3-triazole) versus 5-alkynyl-1,2,3-triazole, temperature modulation can steer the reaction towards the desired product. frontiersin.orgscispace.com At lower temperatures (e.g., 0°C), the formation of bis(1,2,3-triazole) is favored, while higher temperatures (e.g., 60°C) promote the formation of the 5-alkynyl-1,2,3-triazole. frontiersin.orgscispace.com This is attributed to the temperature affecting the reactivity of the triazolyl-copper intermediate. frontiersin.orgscispace.com
The solvent can also influence the reaction. For instance, the aminolysis of esters catalyzed by the 1,2,4-triazole anion shows different reaction rates in various solvents, with polar solvents like acetonitrile (B52724) and DMSO initially providing higher rates. nih.gov In metal-free additions of triazoles to alkynes, the choice of base and solvent system (e.g., Cs₂CO₃ in DMSO) is critical for achieving good yields and selectivity. rsc.org
Polymerization and Copolymerization Science of 1 Vinyl 1,2,4 Triazole
Homopolymerization of 1-Vinyl-1,2,4-triazole
The synthesis of poly(this compound) (PVT) is achieved through the homopolymerization of the this compound (VT) monomer. This process can be carried out using different polymerization techniques, which influence the resulting polymer's properties, such as molecular weight and polydispersity.
Free-Radical Polymerization Mechanisms and Kinetics
Free-radical polymerization is a common method for synthesizing PVT. This process involves the use of an initiator to generate free radicals, which then propagate through the monomer units. The kinetics and mechanism of this polymerization are influenced by several factors, including the choice of initiator and solvent.
Azobisisobutyronitrile (AIBN) is a frequently used thermal initiator for the free-radical polymerization of VT. mdpi.comresearchgate.net When heated, AIBN decomposes to form two cyanoisopropyl radicals, which then initiate the polymerization process. The polymerization is typically conducted at temperatures around 60°C in solvents like dimethylformamide (DMF), dimethylacetamide (DMAA), or water. mdpi.com This method can produce high-molecular-weight homopolymers with yields of up to 96%. mdpi.com For instance, polymerization of VT with AIBN in DMF can yield a polymer with a number-average molecular weight (Mn) of 157 kDa and a polydispersity index (PDI) of 2.02. mdpi.com Redox initiator systems, such as ammonium (B1175870) persulfate–urea, can also be employed, allowing the reaction to proceed at room temperature. mdpi.com
The choice of solvent significantly impacts the polymerization rate and the molecular weight of the resulting PVT. Polymerization of VT in polar solvents like DMF or methanol (B129727) generally results in high-molecular-weight polymers. mdpi.com For example, free-radical polymerization in methanol can produce PVT with an Mn of 136 kDa and a PDI of 2.19, while in DMF, the Mn can reach 176 kDa with a PDI of 2.10. mdpi.com The resulting homopolymer is soluble in polar solvents such as DMF, DMSO, methanol, and water, but insoluble in acetone, hexane, ethyl alcohol, and chloroform. mdpi.com
During the free-radical polymerization of VT, the growing polymer chain propagates by the sequential addition of monomer units. However, chain termination can occur through various mechanisms. One possibility is the transfer of the radical center to the triazole ring of a neighboring unit. researchgate.net The lone pair of electrons on the N(2) atom of the triazole ring can interact with the terminal α-carbon atom of the growing radical. researchgate.net This can lead to the formation of a di(1,2,4-triazol-1-yl)methyl radical, which may then disproportionate, generating a triazolyl radical. researchgate.net Another termination pathway is the direct elimination of a triazolyl radical from the growing chain, resulting in a macromolecule with a terminal double bond that can further react. researchgate.net
Controlled Radical Polymerization (CRP) of this compound
To achieve better control over the polymer architecture, including molecular weight and a narrower molecular weight distribution, controlled radical polymerization (CRP) techniques are employed.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to the polymerization of VT. mdpi.comnih.gov This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. mdpi.comnih.gov
In RAFT polymerization of VT, a chain transfer agent (CTA) is used in conjunction with a standard radical initiator like AIBN. mdpi.com Various types of CTAs have been investigated, including dithiocarbamates, xanthates, and trithiocarbonates. mdpi.comnih.gov Dithiocarbamates have been found to be particularly effective for the controlled polymerization of VT. mdpi.comnih.gov
The RAFT process helps to suppress unfavorable transfer and termination reactions that can occur due to the high reactivity of the growing VT macroradicals. mdpi.com The choice of solvent also plays a role in RAFT polymerization, with methanol leading to polymers with a narrower polydispersity compared to DMF. mdpi.com By varying the ratio of monomer to CTA, PVT with number-average molecular weights ranging from 11 to 61 kDa and polydispersity values as low as 1.16 have been achieved. mdpi.comnih.gov Kinetic studies of RAFT polymerization show a linear increase in the degree of polymerization over time, confirming the controlled nature of the process. mdpi.comnih.gov
Table 1: Conditions and Results of Free-Radical Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Mn (kDa) | PDI | Conversion (%) |
|---|---|---|---|---|---|
| AIBN | Methanol | 60 | 136 | 2.19 | 92 |
| AIBN | DMF | 60 | 176 | 2.10 | 87 |
| AIBN | DMF | 60 | 157 | 2.02 | 76 |
Data sourced from mdpi.com
Table 2: RAFT Polymerization of this compound
| CTA Type | Solvent | [M]:[CTA] Ratio | Mn (kDa) | PDI |
|---|---|---|---|---|
| Dithiocarbamate (B8719985) | Methanol | Various | 11 - 61 | as low as 1.16 |
| Dithiocarbamate | DMF | Various | 11 - 61 | >1.16 |
| Xanthate | - | - | - | - |
| Trithiocarbonate | - | - | - | - |
Data sourced from mdpi.comnih.gov
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Copolymerization of this compound
Radical Copolymerization with Diverse Monomers
Allylamine (B125299)
New water-soluble functional copolymers have been synthesized from this compound and allylamine using free-radical initiation with azobisisobutyronitrile. elpub.rucyberleninka.ru By adjusting the reaction conditions, researchers have successfully produced copolymers with varied compositions and molecular weights ranging from 1,287 to 30,204 Da. elpub.rucyberleninka.ru These copolymers are noted for their high resistance to thermal destruction, with stability up to 260–280 °C. elpub.ru Furthermore, they exhibit properties of high-resistance organic semiconductors. elpub.ru The structure and properties of these copolymers were characterized using a suite of analytical techniques, including elemental analysis, IR and NMR ¹H-spectroscopy, gel permeation chromatography, and thermogravimetric analysis. elpub.rucyberleninka.ru
N-Vinyl-2-phenylpyrrole and 2-acrylamido-2-methyl-1-propanesulfonic acid
The radical copolymerization of this compound with N-vinyl-2-phenylpyrrole has yielded novel water-soluble co-oligomers. researchgate.net In this monomer pair, this compound demonstrates higher reactivity. researchgate.net The resulting co-oligomers are thermally stable and show characteristics typical of paramagnetic organic semiconductors. researchgate.net After being doped with iodine, the electrical conductivity of these copolymers can increase significantly. semanticscholar.org
Copolymers of this compound have also been synthesized with 2-acrylamido-2-methyl-1-propanesulfonic acid. semanticscholar.orgnih.gov These materials are distinguished by their high thermal stability, up to 250 °C, and electrochemical stability of more than 3 V. semanticscholar.orgnih.gov They also exhibit a high proton conductivity of 2 × 10⁻³ S/cm at 130 °C in an anhydrous state. semanticscholar.orgnih.gov Research suggests that proton conductivity in these copolymers occurs via a hopping mechanism, facilitated by structural diffusion. nih.gov
Copolymerization Constants and Microstructure Parameters
The study of copolymerization provides critical data on the relative reactivities of monomers, which are expressed as copolymerization constants (r₁, r₂). These constants are essential for predicting copolymer composition and understanding the microstructure of the polymer chains.
In the radical copolymerization of this compound (VT) with acrylic acid (AC) in a DMA medium, acrylic acid was found to be the more active monomer. researchgate.net The copolymerization constants were determined at various temperatures, as detailed in the table below. researchgate.net
| Temperature (°C) | r₁ (VT) | r₂ (AC) | r₁ * r₂ |
| 50 | 0.12 | 1.41 | 0.17 |
| 60 | 0.10 | 1.56 | 0.16 |
| 75 | 0.12 | 0.34 | 0.04 |
Data sourced from a study on the radical copolymerization of VT with AC. researchgate.net
Similarly, in the copolymerization of this compound (VTA) with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI), VTA was found to have higher reactivity. researchgate.net For the copolymerization of this compound with N-vinyl-2-phenylpyrrole, it was also determined that this compound is the more reactive monomer in the pair. researchgate.net In contrast, when copolymerized with fluoroalkyl methacrylates, this compound is the less active monomer. researchgate.net The distribution of monomer units within the copolymer chain, described by microstructure parameters, indicates a statistical distribution for the co-oligomers of this compound and N-vinyl-2-phenylpyrrole. researchgate.net
Influence of Monomer Ratios and Reaction Conditions on Copolymer Properties
The properties of copolymers derived from this compound are highly dependent on the initial monomer feed ratios and the specific conditions under which the polymerization reaction is conducted.
For the copolymerization of this compound and allylamine, varying the reaction conditions allows for the synthesis of copolymers with a wide range of molecular weights, from 1,287 to 30,204 Da, and diverse compositions. elpub.rucyberleninka.ru These copolymers exhibit high thermal stability, withstanding temperatures up to 260–280 °C. elpub.ru
In the case of the copolymerization of this compound (VTA) with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI), the initial monomer ratio directly influences the final copolymer composition and its intrinsic viscosity. researchgate.net As the proportion of VTA in the initial mixture increases, both the yield and the intrinsic viscosity of the resulting copolymer also increase. researchgate.net
The table below illustrates the effect of the initial monomer feed ratio on the composition and yield of the resulting copolymers in different solvents.
| Solvent | Initial Monomer Mixture (mol %) | Yield (%) | Copolymer Composition (mol %) | Intrinsic Viscosity [η] (dL g⁻¹) |
| VTA | VTHI | VTA | ||
| Benzene (B151609) | 10 | 90 | 25 | 33 |
| Benzene | 50 | 50 | 49 | 60 |
| Benzene | 90 | 10 | 82 | 91 |
| DMF | 10 | 90 | 54 | 31 |
| DMF | 50 | 50 | 65 | 65 |
| DMF | 90 | 10 | 66 | 92 |
Data adapted from a study on the radical copolymerization of VTA with VTHI. researchgate.net
Similarly, for copolymers of this compound and acrylic acid, the monomer ratio affects the intrinsic viscosity, with a copolymer synthesized from an equimolar mixture exhibiting an intrinsic viscosity of 9.2 dL/g. researchgate.net
Electrochemical Polymerization Studies of this compound
The electrochemical polymerization of this compound, often in conjunction with other monomers and in the presence of metal salts, has been explored for the creation of nanocomposite materials. This method allows for the in-situ formation of polymer-metal nanocomposites and coatings.
One study detailed the electrosynthesis of gold nanocomposites on iron and steel electrodes by combining the electropolymerization of this compound with crotonic acid and the cathodic deposition of gold. iapchem.org Another investigation focused on the electrochemical synthesis of silver nanocomposites by electropolymerizing this compound with N-vinyl-caprolactam in the presence of silver nitrate (B79036) (AgNO₃). springerprofessional.de This process resulted in the formation of metal nanocomposites and coatings on iron and steel electrodes. springerprofessional.de At high current densities (j ≥ 10 mA/cm²), the formation of nanocomposite films on the electrode surface was observed. springerprofessional.de The synthesized nanocomposites, containing up to 9% silver, consist of uniformly distributed, spherical silver nanoparticles within the polymer matrix. springerprofessional.de
Furthermore, copolymers of this compound with 2-acrylamido-2-methyl-1-propanesulfonic acid are characterized by high electrochemical stability, showing stability at over 3 volts. nih.gov The unique properties of polymers and copolymers based on this compound make them promising for creating electrochemically stable proton-conducting membranes. nih.govdntb.gov.ua
Advanced Materials and Functional Applications Derived from 1 Vinyl 1,2,4 Triazole Polymers
Poly(1-Vinyl-1,2,4-triazole) (PVT) and Copolymer Properties for Materials Design
Poly(this compound) (PVT) and its copolymers possess a distinctive set of physicochemical properties that are foundational to their use in materials science. researchgate.net These polymers are known for their water solubility, chemical resistance, and high thermal stability. researchgate.netnih.gov
Solubility Characteristics in Various Solvents
The solubility of a polymer is a critical factor in its processing and application. Poly(this compound) (PVT) is characterized by its good solubility in water and polar organic solvents. researchgate.net Specifically, PVT dissolves well in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.commdpi.com This hydrophilicity is a key attribute for applications such as hydrophilic nanocomposites. However, it is generally insoluble in most common organic solvents. This selective solubility is an important consideration when choosing a matrix for nanocomposites. Copolymers of this compound also exhibit improved solubility, which aids in the processing and formation of membrane films. researchgate.netmdpi.com The solubility of PVT and its composites can be influenced by the manufacturing process; for instance, chemically modified multiwalled carbon nanotube (MWCNT)/PVT composites prepared via in situ emulsion polymerization have shown excellent solubility. uludag.edu.tr
Below is a data table summarizing the solubility of Poly(this compound) in various solvents.
| Solvent | Solubility |
| Water | Good researchgate.netmdpi.com |
| Dimethylformamide (DMF) | Good mdpi.commdpi.com |
| Dimethyl Sulfoxide (DMSO) | Good mdpi.commdpi.com |
| Polar Organic Solvents | Good researchgate.net |
| Most Organic Solvents | Insoluble |
Complex Formation Capabilities
The triazole ring in the PVT structure contains nitrogen atoms with lone pairs of electrons, which imparts the ability to form complexes with various metal ions. researchgate.netsmolecule.commpg.de This complexing ability is a significant property of both homopolymers and copolymers of this compound. researchgate.netnih.govmdpi.com The coordination with metal ions can enhance or alter the physicochemical properties of the polymer. smolecule.com For instance, poly(4-ethyl-1-vinyl-1,2,4-triazolium) has demonstrated a greater capacity for loading transition metal ions compared to its imidazolium-based counterparts. mpg.dearxiv.org This property is crucial for applications such as the creation of metal-polymer nanocomposites. PVT serves as an effective stabilizing matrix for nanoparticles of metals like silver (Ag) and gold (Au), where the triazole rings interact with the surface atoms of the metal nanoparticles. mdpi.commdpi.comcrimsonpublishers.com This interaction can be observed through shifts in the absorption bands of the triazole ring in spectroscopic analyses. crimsonpublishers.com
Film-Forming Ability and Mechanical Strength
Polymers and copolymers of this compound are noted for their excellent film-forming capabilities. researchgate.netmdpi.comcrimsonpublishers.com Spin coating of PVT solutions results in very homogeneous films with smooth surfaces. researchgate.net In its solid state, the polymer is X-ray amorphous and can form films with a "cell" structure. mdpi.com These films and the resulting polymeric architectures, such as membranes, exhibit high mechanical strength. researchgate.netmdpi.com This robustness is a critical attribute for applications requiring durable materials. The incorporation of hydrophobic groups in copolymers contributes to high mechanical strength, while the hydrophilic segments facilitate other functions like proton transport. mdpi.com
Morphological Stability of Polymeric Architectures
The morphological stability of polymeric materials is essential for their long-term performance. Copolymers based on this compound are known to promote high morphological stability in membranes. researchgate.netmdpi.com This stability is particularly important in applications like fuel cells, where the membrane must maintain its integrity under operating conditions. mdpi.com Hydrophobic groups within the polymer structure contribute significantly to this stability. mdpi.com Even when formed into nanocomposites, such as with tellurium nanoparticles, the resulting materials form as nanoparticles dispersed within the polymer matrix, indicating a stable morphology. mdpi.comnih.gov
Electrical Conductivity (Organic Semiconductors)
Pure Poly(this compound) (PVT) is classified as an organic dielectric. nih.govmdpi.com At room temperature, it exhibits a very low specific electrical conductivity, on the order of 10⁻¹⁵ to 10⁻¹⁶ S/cm. nih.gov However, the electrical properties of PVT can be significantly modified through doping or by forming composites. For example, doping copolymers of this compound with diiodine can increase the electrical conductivity by seven orders of magnitude due to the formation of charge-transfer complexes. researchgate.net
Furthermore, creating nanocomposites by incorporating conductive materials into the PVT matrix can transition the material from a dielectric to a semiconductor. When PVT is combined with thermoelectric tellurium (Te) nanoparticles, the DC electrical conductivity of the resulting nanocomposite increases with both the content of Te and the temperature. mdpi.comnih.govbohrium.com At 80 °C, nanocomposites with 2.8 wt% and 4.3 wt% of tellurium exhibit conductivity values that surpass the 10⁻¹⁰ S/cm threshold, which is the conventional boundary separating dielectrics from semiconductors. mdpi.comnih.govbohrium.com This demonstrates the potential to tune the electrical properties of PVT-based materials for applications in organic electronics. nih.govbohrium.com
Below is a data table summarizing the electrical conductivity of PVT and its composites.
| Material | Conductivity (S/cm) | Conditions |
| Pure PVT | 10⁻¹⁵–10⁻¹⁶ | Room Temperature nih.gov |
| PVT-Te Nanocomposite (2.8 wt% Te) | > 10⁻¹⁰ | 80 °C mdpi.comnih.gov |
| PVT-Te Nanocomposite (4.3 wt% Te) | > 10⁻¹⁰ | 80 °C mdpi.comnih.gov |
| Diiodine-doped Copolymers | Increased by 7 orders of magnitude | - researchgate.net |
Functional Material Applications
The unique properties of PVT and its copolymers enable their use in a variety of functional material applications. Their high thermal stability (up to 300–350 °C), chemical resistance, and excellent film-forming ability make them suitable for creating robust membranes. researchgate.netnih.govmdpi.com
One of the most promising areas is in the development of proton-conducting membranes for fuel cells. researchgate.netmdpi.com These membranes can achieve high ionic conductivity (up to 10⁻³–10⁻¹ S/cm) under anhydrous conditions and at temperatures above 100 °C. researchgate.netmdpi.com
The complex formation capability of PVT is leveraged in the creation of metal-polymer nanocomposites. mdpi.commdpi.com These materials, containing silver or gold nanoparticles stabilized by the PVT matrix, have potential applications in catalysis and optical systems. mdpi.comcrimsonpublishers.com
Furthermore, the ability to tune the electrical conductivity of PVT through the formation of nanocomposites opens up possibilities in organic electronics. nih.govbohrium.com By incorporating nanoparticles like tellurium, PVT can be transformed from a dielectric into a semiconductor, making it a candidate for use in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netnih.gov The polymer's good film-forming properties are also advantageous in this context, allowing for the creation of thin, homogeneous dielectric layers. researchgate.net
Proton-Conducting Membranes for Fuel Cells (PEMFCs)
Poly(this compound) (PVT) has emerged as a promising polymer matrix for the development of proton-conducting membranes for Polymer Electrolyte Membrane Fuel Cells (PEMFCs), particularly for applications requiring operation at intermediate temperatures (100–200 °C) under anhydrous or low-humidity conditions. nih.govresearchgate.net The inherent properties of the triazole rings within the polymer structure provide sites for proton hopping, a critical mechanism for proton conduction in the absence of water. core.ac.uk To enhance proton conductivity, PVT is typically doped with acids, creating a network for efficient proton transport. These membranes are valued for their high thermal stability, which can reach up to 300–330 °C, and their ability to form mechanically strong and morphologically stable films. researchgate.netmdpi.com
Doping Strategies (e.g., Phosphoric Acid, Nitrilotri(methyl triphosphonic acid))
The enhancement of proton conductivity in PVT-based membranes is primarily achieved through doping with proton-donating molecules. Phosphoric acid (H₃PO₄) and nitrilotri(methyl triphosphonic acid) (NTMPA) are two common dopants investigated for this purpose. researchgate.netmdpi.com
Phosphoric Acid (H₃PO₄) Doping: Phosphoric acid is a widely used dopant due to its high intrinsic proton conductivity and low volatility. When doped into PVT, the acid molecules interact with the nitrogen atoms of the triazole rings, creating a pathway for proton transport via the Grotthuss mechanism. mdpi.comcapes.gov.br The interaction involves proton exchange between the polymer and the acid. mdpi.com Studies have shown that the proton conductivity of these membranes is highly dependent on the doping level and operating temperature. For instance, a PVT membrane doped with one mole of phosphoric acid per polymer repeat unit (PVTri/H₃PO₄) exhibited a proton conductivity of 5.0 × 10⁻³ S/cm at 150 °C under anhydrous conditions. researchgate.netresearchgate.net Blending PVT with other polymers, such as polybenzimidazole (PBI), and then doping with phosphoric acid can further enhance performance due to the creation of a more porous morphology that allows for higher acid loading. diva-portal.org
Nitrilotri(methyl triphosphonic acid) (NTMPA) Doping: NTMPA is another effective dopant, notable for its three phosphonic acid groups which can contribute significantly to proton conductivity. core.ac.uk Polymer electrolyte composite membranes have been successfully prepared by doping PVT with NTMPA at various molar ratios. researchgate.netresearchgate.net Fourier-transform infrared spectroscopy (FT-IR) has confirmed the proton transfer from NTMPA to the triazole rings of the PVT. core.ac.uk The thermal stability of these doped membranes is maintained up to approximately 250 °C. core.ac.ukresearchgate.net The conductivity of NTMPA-doped membranes increases with both temperature and the concentration of the dopant. core.ac.uk
High Temperature Performance and Ionic Conductivity
A key advantage of PVT-based membranes is their ability to function at temperatures above 100 °C without the need for external humidification, which is a major limitation for conventional Nafion® membranes. nih.govmdpi.com The thermal stability of PVT itself is high, and when doped, the resulting membranes remain stable up to temperatures of at least 250-300 °C. researchgate.netmdpi.com
The ionic conductivity of these membranes is a critical performance metric. For phosphoric acid-doped PVT, conductivity values in the range of 10⁻³ S/cm have been consistently reported at temperatures between 140-150 °C. researchgate.netcapes.gov.br For NTMPA-doped systems, a maximum proton conductivity of 8.5 × 10⁻⁴ S/cm was achieved at 150 °C with a dopant molar ratio of 0.25 (PVTRI/TPA-0.25). core.ac.ukresearchgate.netresearchgate.net The conductivity generally follows an Arrhenius-type behavior, increasing with temperature. The electrochemical stability window for NTMPA-doped membranes has been shown to be about 1.5 V. core.ac.uk
Below is a data table summarizing the ionic conductivity of doped PVT membranes from various research findings.
| Polymer System | Dopant | Doping Level (molar ratio) | Temperature (°C) | Anhydrous Ionic Conductivity (S/cm) |
| PVT | Phosphoric Acid | 1:1 | 150 | 5.0 x 10⁻³ |
| PVT | Phosphoric Acid | 2:1 | 140 | 4.0 x 10⁻³ |
| PVT | Nitrilotri(methyl triphosphonic acid) | 0.125:1 | 150 | ~1.0 x 10⁻⁵ |
| PVT | Nitrilotri(methyl triphosphonic acid) | 0.25:1 | 150 | 8.5 x 10⁻⁴ |
| PVT | Nitrilotri(methyl triphosphonic acid) | 0.5:1 | 150 | ~2.0 x 10⁻⁴ |
Polymer Nanocomposites and Hybrid Materials
The incorporation of nanoparticles into the poly(this compound) matrix allows for the creation of advanced functional materials with tailored properties. The triazole units in the PVT polymer act as effective stabilizing agents for a variety of metallic and metal oxide nanoparticles. mdpi.commdpi.com
Silver Nanocomposites (e.g., Ag/PVT)
Silver/poly-1-vinyl-1,2,4-triazole (Ag/PVT) nanocomposites have been synthesized where silver nanoparticles (AgNPs) are stabilized within the PVT matrix. nih.gov PVT is an excellent matrix for this purpose due to its high capacity to bind silver ions and stabilize the resulting nanoparticles. mdpi.com The synthesis can be achieved through methods like the chemical reduction of silver ions in a PVT solution or via radiation-induced reduction. mdpi.comresearchgate.net These nanocomposites typically contain AgNPs with sizes ranging from 2 to 14 nm. nih.govmdpi.com The primary application for these materials is in the biomedical field, leveraging the strong antimicrobial activity of silver nanoparticles against both Gram-positive and Gram-negative bacteria. nih.govnih.gov A significant advantage of using PVT as the stabilizing matrix is its non-toxic nature, which results in nanocomposites that are effective antimicrobials without being toxic to mammalian cells. nih.govnih.gov
Gold Nanocomposites
Gold nanoparticles (AuNPs) have also been successfully incorporated into a PVT matrix. mdpi.com A common method for synthesizing these nanocomposites is a one-pot synthesis where the polymerization of the this compound monomer and the reduction of Au(III) ions occur concurrently, often initiated by radiation. mdpi.comresearchgate.net This process yields AuNPs with sizes ranging from approximately 1 to 11 nm, uniformly distributed within the polymer. mdpi.com The triazole rings of the PVT are believed to interact with the surface of the gold nanoparticles, contributing to their stability. crimsonpublishers.com These gold nanocomposites are of interest for their potential applications in catalysis, nanophotonics, and medicine. mdpi.comcrimsonpublishers.com
Nanocomposites with Metal Oxides (e.g., Fe₃O₄, BaFe₁₂O₁₉, TiO₂)
PVT has been used to create nanocomposites with various metal oxides, imparting magnetic and enhanced electrical properties to the polymer.
Iron(II,III) Oxide (Fe₃O₄): Conductive PVT-Fe₃O₄ nanocomposites have been synthesized by coating freshly prepared magnetite nanoparticles with PVT. researchgate.net This results in a material with an electrical conductivity in the range of 10⁻⁴ to 10⁻⁶ S/cm in an alternating current field. researchgate.netmdpi.com In some preparations, the nanoparticles consist of a zero-valence iron core with an oxide shell. researchgate.net These magnetic nanocomposites have potential applications in areas requiring materials with both conductivity and magnetic response.
Barium Hexaferrite (BaFe₁₂O₁₉): Nanocomposites of PVT and barium hexaferrite (a magnetic ceramic) have been fabricated through the in-situ polymerization of the vinyltriazole monomer in the presence of BaFe₁₂O₁₉ nanoparticles. diva-portal.orgdiva-portal.org The resulting material contains a significant inorganic phase (around 45 wt%) and exhibits ionic conductivity that is dependent on the frequency of the applied alternating current, with reported values in the range of 10⁻⁷ to 10⁻¹² S/cm. mdpi.comdiva-portal.org
Titanium Dioxide (TiO₂): While less detailed in available literature, PVT has also been used in the formation of composite membranes with TiO₂ nanoparticles, particularly in the context of proton-conducting membranes to improve properties like phosphoric acid retention. mdpi.com
Below is a data table summarizing the properties of various PVT-based nanocomposites.
| Nanocomposite System | Nanoparticle | Nanoparticle Size | Synthesis Method | Key Properties/Findings |
| Ag/PVT | Silver (Ag) | 2 - 14 nm | Chemical/Radiation Reduction | Antimicrobial activity, low toxicity |
| Au/PVT | Gold (Au) | 1 - 11 nm | One-pot radiation synthesis | Uniform nanoparticle distribution |
| PVT-Fe₃O₄ | Iron(II,III) Oxide (Fe₃O₄) | ~12 nm | Wet chemical process | AC conductivity of 10⁻⁴ - 10⁻⁶ S/cm |
| PVT-BaFe₁₂O₁₉ | Barium Hexaferrite (BaFe₁₂O₁₉) | ~17 nm | In-situ polymerization | Ionic conductivity of 10⁻⁷ - 10⁻¹² S/cm (frequency dependent) |
Nanocomposites with Carbon Nanotubes (SWNT, MWCNT)
Polymers of this compound (PVT) have been utilized to create advanced nanocomposites with both single-walled carbon nanotubes (SWNTs) and multi-walled carbon nanotubes (MWCNTs). nih.govmdpi.com These composites are synthesized to leverage the properties of both the polymer matrix and the carbon nanotubes, aiming for materials with enhanced electrical, thermal, and mechanical characteristics.
The preparation of these nanocomposites often involves in situ polymerization techniques. tandfonline.comresearchgate.net For instance, chemically modified MWCNT/poly(this compound) (PVTri) composites have been successfully prepared through in situ emulsion polymerization. tandfonline.comresearchgate.net This method ensures a good dispersion of the nanotubes within the polymer matrix. The resulting MWCNT/PVTri composites have demonstrated excellent solubility and a slightly elevated glass transition temperature compared to the pure polymer. tandfonline.com Characterization of these materials is typically performed using Fourier transform infrared spectroscopy, X-ray diffraction, and electron microscopy to confirm their morphological and structural properties. tandfonline.comresearchgate.net
Another approach involves the surface polymerization of this compound copolymers on carbon nanotubes to fabricate diodes. researchgate.neticm.edu.plbibliotekanauki.pl For example, a poly(ethylene glycol dimethacrylate-co-1-vinyl-1,2,4-triazole)/SWCNT composite has been used to create a diode structure on an n-GaAs substrate. researchgate.neticm.edu.plbibliotekanauki.pl
The electrical properties of these nanocomposites are a key area of interest. PVT composites synthesized with SWNTs and MWCNTs via emulsion polymerization have shown an electrical conductivity of approximately 10⁻² S/cm, indicating their potential for applications such as in fuel cells. nih.govmdpi.com A recent development reported the covalent grafting of a block copolymer, poly-N-vinyl-1,2,4-triazole-b-poly-N-vinyl imidazole, onto the surface of MWCNTs using a surface-initiated reversible addition–fragmentation chain transfer (SI-RAFT) technique. acs.org When used as a nanofiller in a polybenzimidazole membrane, this functionalized MWCNT material significantly enhanced proton conductivity, reaching 0.164 S cm⁻¹ at 180 °C. acs.org
| Nanocomposite Type | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| MWCNT/Poly(this compound) | In situ emulsion polymerization | Excellent solubility, slightly higher glass transition temperature than pure PVT. | tandfonline.com |
| SWNT/Poly(this compound) | Emulsion polymerization | Electrical conductivity of ~10⁻² S/cm. | nih.gov |
| pNVT-b-pNVI-g-MWCNT in Polybenzimidazole | SI-RAFT polymerization | Proton conductivity of 0.164 S cm⁻¹ at 180 °C. | acs.org |
| Poly(ethylene glycol dimethacrylate-co-1-vinyl-1,2,4-triazole)/SWCNT | Surface polymerization | Fabrication of a rectifying diode on an n-GaAs substrate. | icm.edu.pl |
Stabilizing Matrices for Metal Nanoparticle Formation
Polymers and copolymers derived from this compound are recognized for their high stabilizing ability in the formation of various metal nanoparticles, including silver (Ag), gold (Au), copper (Cu), and iron (Fe). nih.govresearchgate.net The triazole units within the polymer chain act as strong ligands for metal ions, ensuring the effective stabilization of the resulting nanoparticles. researchgate.net This makes poly(this compound) (PVT) an excellent and highly effective polymeric matrix for creating stable metal-polymer nanocomposites. mdpi.comdovepress.com
The synthesis of these nanocomposites can be achieved through various methods. One-pot synthesis via radiation-induced polymerization and reduction is a notable "green" method. mdpi.com In this process, irradiating aqueous solutions containing both this compound monomer and metal ions (e.g., Au(III) or Ag+) leads to simultaneous polymerization of the monomer and formation of metal nanoparticles. mdpi.commdpi.com The resulting nanoparticles are stabilized by the newly formed PVT macromolecules. mdpi.com For gold nanoparticles (AuNPs) synthesized this way, sizes have been observed in the range of 1 to 11 nm, influenced by the initial ratio of the monomer to gold ions. researchgate.netmdpi.com Similarly, for silver nanoparticles (AgNPs), this method can produce nanoparticles with an average size of 2–3 nm and a narrow size distribution, indicating effective stabilization by the triazole groups. mdpi.com
Chemical reduction is another common method. In this approach, a reducing agent like sodium borohydride (B1222165) or formaldehyde (B43269) is added to an aqueous solution of a metal salt (e.g., silver nitrate) in the presence of pre-synthesized PVT. mdpi.com The polymer matrix stabilizes the metallic nanoparticles through coordination bonds between the triazole rings and the surface metal atoms. mdpi.comcrimsonpublishers.com Using this technique, AgNPs with a narrow size distribution of 2–6 nm have been produced. dovepress.com The properties of the final nanocomposite depend on factors such as the nature of the reducing agent and the initial polymer-to-metal precursor ratio. mdpi.com
The interaction between the triazole rings of the polymer and the metal nanoparticle surface is confirmed by spectroscopic analysis. crimsonpublishers.com Infrared spectroscopy shows a slight shift in the absorption bands characteristic of the triazole ring's stretching vibrations, indicating a coordination interaction with the surface atoms of the metal nanoparticles. crimsonpublishers.com
| Nanoparticle | Polymer Matrix | Synthesis Method | Nanoparticle Size | Reference |
|---|---|---|---|---|
| Gold (Au) | Poly(this compound) | Radiation-induced one-pot synthesis | 1–11 nm | researchgate.netmdpi.com |
| Silver (Ag) | Poly(this compound) | Radiation-induced one-pot synthesis | 2–3 nm | mdpi.com |
| Silver (Ag) | Poly(this compound-co-N-vinylpyrrolidone) | Chemical reduction | 2–6 nm | dovepress.com |
| Gold (Au) | Copolymer of this compound and Acrylic Acid | Electrosynthesis | 2–10 nm | crimsonpublishers.com |
Applications in Optoelectronics and Electronics
The highly electron-deficient nature of the 1,2,4-triazole (B32235) system imparts excellent electron-transport and hole-blocking properties to its derivatives. researchgate.net This has led to the investigation and application of both small molecules and polymers containing 1,2,4-triazole moieties in a variety of optoelectronic and electronic devices. researchgate.netmdpi.com
Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)
Derivatives of 1,2,4-triazole are widely used as materials in the fabrication of organic light-emitting diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) versions. researchgate.net Their primary role is often as an electron-transport material (ETM) or a hole-blocking material (HBL). researchgate.netossila.com The electron-deficient triazole ring facilitates efficient electron transport while its low highest occupied molecular orbital (HOMO) energy level effectively blocks holes, confining charge recombination to the emissive layer and thereby enhancing device efficiency. ossila.comacs.org
For example, 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) is a well-known triazole derivative used as an efficient ETM and HBL, particularly in blue PHOLEDs, due to its high triplet energy level (ET: 2.7 eV). ossila.com The use of 1,2,4-triazole derivatives as either small molecules or as units within a polymer backbone has enabled the creation of high-performance light-emitting devices. researchgate.net Copolymers incorporating this compound and N-vinylcarbazole have been synthesized, combining the stabilizing properties of the triazole with the hole-conducting nature of carbazole, and have been used to create metal-polymer complexes with luminescent properties. researchgate.net
Organic Field-Effect Transistors (OFETs)
Poly(this compound) (PVT) has been successfully demonstrated as a novel water-soluble polymeric dielectric layer for organic field-effect transistors (OFETs). researchgate.netnih.govnih.gov PVT offers several advantageous properties for this application, including good film-forming capabilities, low leakage current, and a high breakdown voltage of around 4 MV cm⁻¹. mdpi.comresearchgate.netnih.gov
Researchers have fabricated both p-channel and n-channel OFETs using PVT as the dielectric. researchgate.netnih.gov In these devices, pentacene (B32325) is commonly used as the p-channel active layer and fullerene (C₆₀) as the n-channel active layer. researchgate.netnih.govnih.gov The resulting OFETs exhibit excellent performance with a lack of hysteresis, very low threshold voltages, and high on/off ratios. researchgate.netnih.gov The excellent film-forming properties of PVT have also been utilized to create thin bilayer dielectrics with materials like AlOx, which helps to decrease the operating voltage of the devices. researchgate.netnih.govnih.gov Studies on temperature-dependent charge transport in OFETs with a PVT dielectric layer have provided further insights into the material's performance. jku.at The specific electrical conductivity of PVT at room temperature is on the order of 10⁻¹⁵–10⁻¹⁶ S/cm, confirming its properties as an organic dielectric suitable for OFETs. mdpi.com
| Device Type | Active Layer | Dielectric Layer | Key Performance Metric | Reference |
|---|---|---|---|---|
| p-channel OFET | Pentacene | PVT | Low threshold voltage, high on/off ratio, no hysteresis. | researchgate.netnih.gov |
| n-channel OFET | Fullerene (C₆₀) | PVT | Low threshold voltage, high on/off ratio, no hysteresis. | researchgate.netnih.gov |
| Ambipolar OFET | MEH-PPV-POSS | PVT | All-solution processed device realized. | nih.gov |
| Low-voltage OFET | Pentacene | AlOx/PVT bilayer | Reduced operating voltage. | researchgate.netnih.gov |
Optical Waveguides
The application of 1,2,4-triazole derivatives extends to the field of photonics, specifically in the creation of optical waveguides. researchgate.net Research has shown that ribbon-like supramolecular structures formed through the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides. rsc.org These structures are capable of propagating photoluminescence, demonstrating their potential for use in integrated photonic circuits and devices. rsc.orgnih.gov This behavior stems from the self-assembly of the triazole-based molecules into ordered architectures that can confine and guide light.
Organic Photovoltaic Cells
The electron-accepting (electron-withdrawing) properties of the 1,2,4-triazole ring make it a suitable building block for materials used in organic photovoltaic cells (OPVs). researchgate.netsioc-journal.cn In the design of high-performance OPV materials, a donor-acceptor (D-A) architecture is commonly employed to create low-bandgap polymers that can absorb a broader range of the solar spectrum. sioc-journal.cn
Conjugated polymers that incorporate 1,2,4-triazole derivatives as the electron-withdrawing unit and other moieties like thiophene (B33073) or benzo[1,2-b:4,5-b']dithiophene as the electron-donating unit have been synthesized. sioc-journal.cn These D-A copolymers exhibit good solubility and thermal stability, which are important for device fabrication. sioc-journal.cn Spectroscopic analysis of these polymers shows intramolecular charge transfer (ICT) interactions between the donor and acceptor units, which is crucial for their photovoltaic function. sioc-journal.cn The HOMO and LUMO energy levels of these triazole-based polymers are suitable for use as donor materials in bulk heterojunction solar cells with fullerene-based acceptors like PCBM. sioc-journal.cn
Table of Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | 1-Ethenyl-1H-1,2,4-triazole |
| PVT / PVTri | Poly(this compound) |
| SWNT | Single-Walled Carbon Nanotube |
| MWCNT | Multi-Walled Carbon Nanotube |
| pNVT-b-pNVI | Poly-N-vinyl-1,2,4-triazole-b-poly-N-vinyl imidazole |
| n-GaAs | n-type Gallium Arsenide |
| Ag | Silver |
| Au | Gold |
| Cu | Copper |
| Fe | Iron |
| N-vinylpyrrolidone | N-Ethenylpyrrolidin-2-one |
| Acrylic Acid | Prop-2-enoic acid |
| Sodium borohydride | Sodium tetrahydridoborate |
| Formaldehyde | Methanal |
| Silver nitrate (B79036) | Silver(I) nitrate |
| TAZ | 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole |
| N-vinylcarbazole | 9-Ethenyl-9H-carbazole |
| Pentacene | Pentacene |
| Fullerene (C₆₀) | Buckminsterfullerene |
| AlOx | Aluminum Oxide |
| MEH-PPV-POSS | Poly(2-methoxy-5-(2-ethyl-hexyloxy)-1,4-phenylenevinylene) end-capped with polyhedral oligomeric silsesquioxanes |
| Thiophene | Thiophene |
| Benzo[1,2-b:4,5-b']dithiophene | Benzo[1,2-b:4,5-b']dithiophene |
| PCBM | Phenyl-C61-butyric acid methyl ester |
Adsorption and Catalytic Applications
Polymers based on this compound (PVT) exhibit notable adsorption and catalytic properties, stemming from the presence of nitrogen atoms in the triazole ring which can act as binding sites. This functionality makes them suitable for various environmental and industrial processes.
Photocatalytic Dye Degradation in Wastewater Treatment
Composite materials incorporating this compound have been developed as effective photocatalysts for breaking down dyes in wastewater. Research has demonstrated their ability to decolorize industrial effluents under light exposure. ulakbim.gov.tr
A notable example involves magnetic composite particles made from this compound, ethyleneglycoldimethacrylate, and titanium dioxide (m-poly(EGDMA-VTA)-TiO₂). ulakbim.gov.trresearchgate.net These particles have been successfully used for both the adsorption and subsequent photocatalytic degradation of Reactive Orange 16 (RO16), a common dye in textile wastewater. ulakbim.gov.trresearchgate.net The process involves an initial adsorption of the dye onto the polymer composite, followed by its breakdown catalyzed by the TiO₂ component under illumination. ulakbim.gov.tr
Studies have identified the optimal conditions for this process, maximizing the removal of the dye. The photocatalytic activity is highest at a low pH of 3, with low initial dye concentrations and a high amount of the photocatalyst. ulakbim.gov.trresearchgate.net The degradation kinetics of this system have been found to align with the Langmuir-Hinshelwood model, a common model for heterogeneous catalysis. ulakbim.gov.trresearchgate.net
| Parameter | Optimal Condition | Finding | Source |
| pH | 3 | Maximum dye removal and photocatalytic decolorization achieved. | ulakbim.gov.trresearchgate.net |
| Polymer Amount | 0.05 g | A high photocatalyst content enhances degradation efficiency. | researchgate.net |
| Dye Concentration | 30 mg/L | Photocatalytic activity is highest at lower initial dye concentrations. | researchgate.net |
| Time | 5 hours | Duration required to achieve maximum decolorization under tested conditions. | researchgate.net |
Sorbents for Noble Metal Ions
The unique structure of the 1,2,4-triazole ring in PVT allows it to form complexes with various metal ions, making it an effective sorbent for the recovery of precious metals. Polymers and copolymers of this compound are noted for their high stabilizing ability in forming nanoparticles of metals such as silver (Ag), gold (Au), copper (Cu), and iron (Fe). nih.gov
Research has specifically highlighted the efficacy of PVT-based materials in gold recovery. Modifying a carbon sorbent known as Sibunit with poly-1-vinyl-1,2,4-triazole has been shown to dramatically increase its sorption capacity for gold. google.com This modification boosts the material's ability to capture gold from solutions, demonstrating a significant potential for applications in mining and electronics recycling. google.com
| Sorbent Material | Target Metal | Initial Capacity (mg/g) | Capacity after PVT Modification (mg/g) | Recovery Rate | Source |
| Sibunit Carbon Sorbent | Gold (Au) | 7.0 | 35.0 | 99% | google.com |
Furthermore, the triazole functional group is effective in sequestering other noble metals. Ligands containing triazole have been incorporated into metal-organic frameworks (MOFs) to selectively extract palladium from acidic solutions, achieving a 97% recovery rate. mdpi.com
Corrosion Inhibitors
Compounds featuring the 1,2,4-triazole ring are recognized as effective corrosion inhibitors for various metals, including copper and carbon steel. multichemindia.com Their protective action is attributed to their ability to adsorb onto the metal surface, forming a thin, protective film that acts as a barrier against corrosive agents. multichemindia.commdpi.com This film blocks the metal from contact with the aggressive environment, such as mineral acid solutions. mdpi.com
Studies on 3-substituted 1,2,4-triazoles have shown that they form a polymolecular layer on steel surfaces in sulfuric acid. mdpi.com This layer is chemisorbed, meaning it forms a chemical bond with the metal surface, providing robust protection. mdpi.com The effectiveness of triazole-based inhibitors is directly linked to their capacity to form these stable protective films. mdpi.com While much of the specific research focuses on the triazole ring itself, polymers of this compound are explored for this application due to their film-forming capabilities and the inherent inhibitive properties of the triazole moiety. mdpi.com
Hydrogel Development
Poly(this compound) is a hydrophilic polymer that has been extensively used in the development of advanced hydrogels. researchgate.net These hydrogels exhibit properties that are highly dependent on external stimuli such as pH and temperature, making them suitable for applications like drug delivery systems. bohrium.com
One area of research focuses on composite hydrogels that combine PVT with other polymers to create interpenetrating polymeric networks (IPNs). mdpi.com For instance, composite hydrogels have been synthesized using bacterial cellulose (B213188) (BC) and PVT doped with orthophosphoric acid. mdpi.com These materials merge the structural integrity of bacterial cellulose with the functional properties of PVT.
The swelling behavior of PVT hydrogels is a critical parameter for their application. Fuzzy modeling approaches have been used to analyze and predict the swelling ratios under various conditions. bohrium.com This research is crucial for designing hydrogels with controlled release profiles for therapeutic agents, such as the anticancer drug 5-Fluorouracil. bohrium.com Introducing this compound into polysaccharide-based hydrogels has also been reported to increase their equilibrium water content and confer antibacterial properties. chemicalbook.com
| Factor | Influence on Swelling Behavior | Application Relevance | Source |
| Time | Governs the kinetics of swelling to reach equilibrium. | Determining drug release rates. | bohrium.com |
| Temperature | Affects the polymer chain mobility and water uptake. | Designing thermo-responsive hydrogels. | bohrium.com |
| pH | Influences the protonation of the triazole ring, altering polymer-water interactions. | Creating pH-sensitive drug delivery systems for targeted release. | bohrium.com |
Energetic Materials
Polymers derived from this compound serve as precursors for a class of energetic materials known as polymer salts. researchgate.netat.ua These materials are synthesized through two primary routes: the free-radical polymerization of 1-vinyl-1,2,4-triazolium monomer salts or the protonation of pre-synthesized poly(this compound) with strong inorganic or organic acids. researchgate.netat.ua The anions are selected for their energetic properties and include nitrate, perchlorate, and picrate, as well as various azolate anions like 3,5-dinitro-1,2,4-triazolate. at.ua
These energetic polymer salts are characterized by high nitrogen content, high densities, and good thermal stability, which are desirable properties for use as binders in propellant and explosive formulations. researchgate.netat.ua Compared to their monomeric salt precursors, the polymer salts exhibit enhanced thermal properties and higher densities. at.ua For example, poly(3-nitro-1-vinyl-1,2,4-triazole) possesses a significantly higher nitrogen content and density than traditional energetic materials like nitrocellulose, making it a potentially superior component in high-performance energetic systems.
| Energetic Material | Nitrogen Content (%) | Density (g/cm³) | Key Advantage | Source |
| Poly(3-nitro-1-vinyl-1,2,4-triazole) | 35% | 1.65 | Superior N content and density for propellant formulations. | |
| Nitrocellulose | 12.5% | 1.45 | Traditional benchmark material. |
Coatings and Adhesives
The physicochemical properties of poly(this compound) make it a valuable component in the formulation of specialized coatings and adhesives. smolecule.com Its ability to form hydrophilic polymers is a key attribute for these applications. smolecule.com
A specific application is the surface modification of synthetic fibers to improve their performance in composite materials. Research has demonstrated that coating polypropylene (B1209903) (PP) fibers with this compound enhances their adhesion within cementitious systems. mdpi.com The modification process involves chemically grafting the monomer onto the fiber surface, which increases the surface's roughness and hydrophilicity. mdpi.com This improved interface between the fiber and the cement matrix leads to better mechanical properties of the final composite material. mdpi.com The triazole rings attached to the fiber surface are key to this enhanced interaction. mdpi.com
Coordination Chemistry and Ligand Design with 1,2,4 Triazole Moieties
Ligand Characteristics of 1,2,4-Triazoles
The coordination behavior of 1,2,4-triazoles is dictated by the arrangement and availability of its nitrogen donor atoms. These ligands can coordinate to metal ions in both their neutral and deprotonated (anionic) forms, leading to a rich and varied structural chemistry. researchgate.net
The 1,2,4-triazole (B32235) heterocycle contains three nitrogen atoms, which are potential donor sites for metal coordination. researchgate.net It possesses an acidic pyrrole-like NH group at the N1 position and basic pyridine-like nitrogens at the N2 and N4 positions. rsc.org In the case of 1-vinyl-1,2,4-triazole, the vinyl substituent is located at the N1 position, which sterically and electronically influences the coordination. This substitution blocks the N1 site from participating in coordination. Consequently, coordination primarily involves the nitrogen atoms at the N2 and N4 positions.
The introduction of additional functional groups onto the triazole ring can create polydentate ligands, enhancing the stability of the resulting metal complexes through the chelate effect. isres.org For instance, attaching pyridyl groups to the carbon atoms of the triazole ring can create bidentate or even tetradentate ligands that form stable chelate rings with metal ions like platinum(II). cdnsciencepub.com While this compound itself typically acts as a monodentate or bridging ligand, its derivatives can be designed for chelation.
A hallmark of 1,2,4-triazole-based ligands is their ability to act as bridging ligands between two or more metal centers. rsc.orgresearchgate.net The most common and well-studied bridging mode is the N1,N2-bridge, where the adjacent nitrogen atoms at positions 1 and 2 coordinate to two different metal ions. mdpi.com This diatomic bridge provides a short and conjugated pathway that can facilitate effective magnetic superexchange between paramagnetic metal centers. mdpi.com
In complexes derived from this compound, where the N1 position is substituted, this classic N1,N2-bridging mode is altered. Instead, bridging can occur via the N2 and N4 atoms, connecting different metal centers to form coordination polymers. However, the most prevalent mode for many triazole derivatives involves deprotonation at the N1 position, allowing the N1 and N2 atoms to bridge two metal centers, forming a stable six-membered ring structure in dimeric complexes. rsc.org This N1,N2 bridging typically results in metal-metal distances of approximately 3.7 to 4.1 Å. mdpi.comrsc.org Another possibility is the formation of a triple bridge, where two N1,N2-triazole bridges and another ligand (like a chloride ion) connect adjacent metal centers. mdpi.com
Substituents on the 1,2,4-triazole ring significantly influence the resulting structure and properties of their metal complexes. mdpi.comrsc.org The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or small—can affect the electronic properties of the donor nitrogen atoms and introduce steric hindrance that dictates the final coordination geometry. researchgate.net
For this compound, the vinyl group at the N1 position has several key effects:
Blocks N1 Coordination : The substituent at N1 prevents this nitrogen from acting as a donor site. mdpi.com
Alters Bridging : It modifies the typical N1,N2-bridging mode, favoring coordination through the N2 and N4 positions.
Electronic Effects : The electron-withdrawing nature of the vinyl group can influence the basicity and, therefore, the donor strength of the N2 and N4 atoms.
Polymerization : The vinyl group provides a reactive site for polymerization, allowing for the creation of polymers and copolymers with pendant triazole groups, which can then be used for complex formation with metal ions. researchgate.netsigmaaldrich.com
The choice of substituent is a critical design element; for example, functionalization at the N4 position is common as it does not sterically hinder the preferred N1,N2 bridging mode in unsubstituted triazoles. mdpi.com
Formation of Coordination Compounds with Transition Metals
This compound and its parent scaffold form coordination compounds with a wide array of metals, including those from the main group and transition series. The resulting structures are diverse, ranging from discrete mononuclear units to one-, two-, and three-dimensional coordination polymers. mdpi.commdpi.com
The coordination chemistry of 1,2,4-triazole derivatives with Group 12 metals—zinc(II), cadmium(II), and mercury(II)—has been extensively studied due to the diverse structures and interesting properties (such as luminescence) of the resulting complexes. rsc.orgresearchgate.net The final structure is highly dependent on the ligand, the metal ion, the counter-anion, and the synthesis conditions. rsc.org
For example, 1,2,4-triazole derivatives have been used to construct various coordination polymers with Cd(II), where the triazole and co-ligands like chloride ions bridge metal centers to form 1D chains and 2D networks. mdpi.com In these structures, the cadmium atoms often adopt an octahedral geometry. mdpi.com Similarly, Zn(II) can form trinuclear complexes where three metal centers are connected by N1,N2-triazole bridges. mdpi.com Copolymers containing vinyl triazole units have been shown to effectively coordinate with and remove heavy metal ions like Zn(II), Cd(II), and Hg(II) from aqueous solutions. oatext.com
Table 1: Examples of Main Group Metal Complexes with 1,2,4-Triazole Derivatives
| Metal Ion | Ligand System | Structural Features | Reference(s) |
| Zn(II) | 1,2,4-triazole derivatized methionine | Forms a neutral trinuclear complex with three N1,N2-triazole bridges. | mdpi.com |
| Zn(II) | 3-amino-1,2,4-triazole (AmTRZ) | Forms various coordination polymers, including a 1D chain ZnCl(AmTRZ) and a complex 3D framework Zn₅(OH)₂(AmTRZ)₆(NO₃)₂·6H₂O. | acs.org |
| Cd(II) | 1,2,4-triazole derivatized amino acid | Forms a 1D coordination polymer with a triple bridge of one μ-chloride and two μ-N1,N2-triazoles. Cd···Cd distance is 3.845 Å. | mdpi.com |
| Cd(II) | 1,2,4-triazole derivatized amino acid | Forms a 2D network where both the triazole and a carboxylate group coordinate. The Cd···Cd distance across the triazole bridge is 4.101 Å. | mdpi.com |
| Cd(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Forms a 1D polymeric chain [Cd(Hatrc)₂(H₂O)]n. | mdpi.com |
This compound and its derivatives form stable complexes with a variety of other transition metals. The coordination mode often depends on the specific metal's preferred geometry and electronic configuration.
Copper(I) and Copper(II): Anionic 1,2,4-triazole is an excellent bridging ligand for Cu(I), forming dimeric complexes with a six-membered [Cu₂(μ-trz)₂] ring structure. rsc.org These complexes often exhibit a distorted tetrahedral geometry around each copper center. rsc.org With Cu(II), 1,2,4-triazole derivatives can form dinuclear units bridged by the N1,N2 positions, which can be further linked by other ligands like acetate (B1210297) to create tetranuclear clusters and 2D layers. sci-hub.se
Gold(III) and Platinum(II): The coordination chemistry with heavy metals like gold and platinum has also been explored. Polymers derived from this compound have been investigated for their ability to sorb noble metal complexes, including those of Au(III) and Pt(IV), from solutions. researchgate.netresearchgate.net Studies with related 1,2,3-triazole ligands show that they can coordinate to Au(III) and Pt(II) in various ways, acting as monodentate or bidentate chelating ligands. For instance, a triazole derivative with a pyridyl group can chelate Pt(II) via the pyridyl nitrogen and a triazole nitrogen (N3). nih.gov
Palladium(II): Palladium complexes with triazole-based ligands have been synthesized and characterized. isres.org For example, a 1,2,4-triazole moiety with thione and amino substituents can act as a bidentate chelating ligand to palladium through sulfur and nitrogen atoms, or it can act as a bridging ligand between two metal centers. isres.org
Table 2: Examples of Transition Metal Complexes with 1,2,4-Triazole Derivatives
| Metal Ion | Ligand System | Structural Features | Reference(s) |
| Cu(I) | Anionic 1,2,4-triazole and aminophosphane | Forms blue- to yellow-emitting dimeric complexes [Cu(μ-trz)(NP)]₂ with a six-membered ring structure. Cu-Cu distance is ~3.6-3.7 Å. | rsc.org |
| Cu(II) | 3-(pyrazinyl)-1,2,4-triazole (Hpztrz) and acetate | Forms a 2D layer structure built from tetranuclear Cu₄ units. The complex exhibits antiferromagnetic interactions. | sci-hub.se |
| Au(III) | Poly(this compound) | The polymer shows high sorption capacity for Au(III) chloride complexes. | researchgate.netresearchgate.net |
| Pt(II) | 3,4,5-tris(2-pyridyl)-4-H-1,2,4-triazole | Forms a square planar complex by chelation via a pyridyl nitrogen and a triazole nitrogen. | cdnsciencepub.com |
| Pd(II) | Poly(this compound) | The polymer can sorb Pd(II) chloride complexes from acidic solutions. | researchgate.net |
| Pd(II) | 4-amino-3-methyl-1,2,4-triazol-5-thione | The triazole acts as a bidentate chelating ligand through sulfur and nitrogen atoms. | isres.org |
Organometallic Complexes (e.g., organotin(IV))
The coordination of 1,2,4-triazole derivatives with organotin(IV) compounds has been a subject of significant research due to the potential industrial and biological applications of the resulting complexes. isres.org The tin atom in organotin(IV) moieties can accept electrons, allowing for coordination with hetero-donor atoms like the nitrogen atoms of the triazole ring. isres.org
While specific studies focusing exclusively on this compound with organotin(IV) are not extensively detailed in the reviewed literature, the general principles can be understood from research on other triazole derivatives. For instance, studies on triazole Schiff base derivatives complexed with organotin(IV) have shown that the ligands can coordinate to the metal atom in a bidentate fashion. researchgate.net Spectroscopic and analytical techniques have been used to propose structures for these complexes, often revealing geometries such as skewed tetrahedral, trigonal-bipyramidal, or octahedral, depending on the specific organotin precursor and the ligand structure. isres.orgresearchgate.netresearchgate.net
In these complexes, the triazole moiety plays a crucial role in stabilizing the structure. Research on various organotin(IV) complexes with ligands containing the 1,2,4-triazole ring highlights the formation of stable compounds with potential applications as antimicrobial and antitumoral agents. isres.orgresearchgate.netinnspub.net For example, the reaction of a Schiff base derived from 4-amino-3-(2-(4-hydroxybenzylidene)hydrazinyl)-1H-1,2,4-triazol-5(4H)-thione with triorganotin(IV) precursors resulted in complexes with a skewed tetrahedral geometry. isres.org
Table 1: Examples of Organotin(IV) Complexes with Triazole-Containing Ligands
| Organotin(IV) Moiety | Triazole-Containing Ligand | Proposed Geometry | Reference |
|---|---|---|---|
| Triorganotin(IV) | (E)-4-amino-3-(2-(4-hydroxybenzylidene)hydrazinyl)-1H-1,2,4-triazol-5(4H)-thione | Skewed Tetrahedral | isres.org |
| Alkyltin(IV) | 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid | Distorted Trigonal-Bipyramidal (for Me3Sn(IV)) | researchgate.net |
| Various Organotin(IV) | 6-(1′,2′,3′-triazol-2′-yl) pyridine-3-carboxylic acid | Varies (e.g., Tetrahedral, Trigonal-Bipyramidal) | innspub.net |
Advanced Coordination Architectures
The ability of the 1,2,4-triazole ring to bridge metal centers via its N1 and N2 atoms is fundamental to the construction of advanced coordination architectures. ethz.chmdpi.com This bridging capability facilitates the self-assembly of metal ions and organic linkers into polynuclear complexes, coordination polymers, and highly porous metal-organic frameworks (MOFs). tennessee.edu
Polynuclear Complexes
Polynuclear complexes are discrete molecular entities containing multiple metal ions linked by bridging ligands. The 1,2,4-triazole moiety is particularly effective in forming such structures. ethz.chsci-hub.se A common structural motif is the linear trinuclear complex, where two terminal metal ions are connected to a central metal ion through triple N1,N2-triazole bridges. mdpi.comresearchgate.net This arrangement results in relatively short and conjugated pathways between the metal centers, which is crucial for mediating magnetic interactions. mdpi.com
For example, linear trinuclear complexes with the general formula [M₃(μ-L)₆(H₂O)₆] (where M = Mn(II), Co(II), Ni(II), Cu(II) and L is a 4-substituted-1,2,4-triazole) have been synthesized and characterized. mdpi.com In these structures, the central metal ion typically has an octahedral MN₆ coordination environment, while the terminal metal ions have a fac-octahedral MN₃O₃ geometry. mdpi.com The metal-metal distances in these linear chains are typically in the range of 3 to 4 Å. ethz.ch
Beyond linear trimers, 1,2,4-triazole derivatives have been incorporated into a variety of other polynuclear structures, including tetranuclear and triangular clusters, demonstrating the ligand's versatility. researchgate.netnih.gov The specific nuclearity and geometry of the resulting complex are influenced by the substituents on the triazole ring, the choice of metal ion, and the reaction conditions. sci-hub.senih.gov
Table 2: Selected Polynuclear Complexes with 1,2,4-Triazole Ligands
| Complex Formula | Ligand | Structural Feature | Metal-Metal Distance (Å) | Reference |
|---|---|---|---|---|
| [Mn₃(μ-L)₆(H₂O)₆] (L = 4-(1,2,4-triazol-4-yl)ethanedisulfonate) | 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Linear Trinuclear | ~3.9 | mdpi.com |
| [Zn₃L₆(H₂O)₆] (L = 4-(4-hydroxyphenyl)-1,2,4-triazole) | 4-(4-hydroxyphenyl)-1,2,4-triazole | Linear Trinuclear | ~3.8 | researchgate.net |
| [Cu₄L₈] (L = 4-(4-hydroxyphenyl)-1,2,4-triazole) | 4-(4-hydroxyphenyl)-1,2,4-triazole | Tetranuclear Cluster | N/A | researchgate.net |
| [Fe₂(L1)₅(NCS)₄] (L1 = N-salicylidene-4-amino-1,2,4-triazole) | N-salicylidene-4-amino-1,2,4-triazole | Dinuclear | N/A | academie-sciences.fr |
Coordination Polymers
When the bridging interactions of 1,2,4-triazole ligands extend in one, two, or three dimensions, coordination polymers (CPs) are formed. tennessee.edu These materials consist of repeating coordination entities and can exhibit a vast range of structures and properties. The dimensionality of the polymer is dictated by the coordination modes of the triazole ligand and the metal ion, as well as the presence of other co-ligands. researchgate.netrsc.org
One-dimensional (1D) coordination polymers, often appearing as chains or ladders, are common. rsc.orgmdpi.com For instance, a 1D chain structure was formed in [Cd(HL2L2)Cl]·2H₂O, where cadmium centers are linked by a triple bridge consisting of one chloride and two μ-N1,N2-1,2,4-triazole moieties, resulting in a Cd···Cd distance of 3.845 Å. mdpi.com
Two-dimensional (2D) and three-dimensional (3D) coordination polymers create layered or network structures. mdpi.commdpi.com In a silver(I) coordination polymer, [Ag(L)NO₃]n, where L is 1,3-bis(1,2,4-triazol-1-yl)adamantane, the ligands bridge the metal ions to form 2D layers containing large 18- and 30-membered metallocycles. mdpi.com The use of mixed-ligand systems, for example combining a triazole with a dicarboxylate, can also lead to the formation of robust 3D frameworks. sc.educapes.gov.br The synthesis of such polymers is often achieved under solvothermal conditions, where temperature and solvent play a crucial role in directing the final structure. rsc.orgsc.edu
Metal-Organic Frameworks (MOFs) incorporating 1,2,4-Triazole Linkers
Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity. tennessee.edu The use of 1,2,4-triazoles, often in combination with other functionalities like carboxylates, has led to a rich family of MOFs. mdpi.comacs.org These ligands offer several advantages, including good thermal stability and versatile coordination modes that can be used to build robust frameworks with tunable pore sizes and functionalities. acs.orgnih.gov
The combination of the N-donor triazole ring with anionic carboxylate groups on a single linker molecule is a powerful strategy for constructing MOFs. mdpi.comacs.org These bifunctional linkers can coordinate to metal centers, such as the well-known paddlewheel secondary building unit (SBU), to generate extended, porous networks. researchgate.net For example, a series of isoreticular MOFs with the general formula [M₂(L)₂] (M = Cu, Co, Zn; L = bis(carboxyphenyl)-1,2,4-triazole) has been synthesized, exhibiting rutile (rtl) topology and high porosity. researchgate.net The properties of these MOFs, including their thermal stability and adsorption characteristics, can be systematically tuned by changing the metal ion. researchgate.net
A fascinating property of some MOFs, including those based on triazole linkers, is structural flexibility, often referred to as "breathing" or "gate-opening." tennessee.edunih.gov This phenomenon involves a reversible structural transformation from a non-porous (closed) state to a porous (open) state, triggered by external stimuli such as gas pressure or temperature. nih.govsemanticscholar.org
This effect is particularly evident in adsorption measurements, where an isotherm shows a sudden, steep uptake of gas at a specific "gate-opening" pressure. semanticscholar.org The framework remains largely inaccessible to gas molecules below this pressure, but opens up to allow significant adsorption once the threshold is reached. semanticscholar.org This behavior is often accompanied by a hysteresis loop upon desorption, where the "gate-closing" pressure is lower than the opening pressure. nih.gov
The gate-opening pressure and the shape of the hysteresis loop can be precisely controlled by modifying the components of the MOF. researchgate.netacs.org For instance, in an isostructural series of silver MOFs with 3-(1,2,4-triazol-4-yl)-5-benzamidobenzoate linkers, the pore diameters and volumes could be gradually adjusted by changing the substituents on the linker, which in turn controlled the gate-opening behavior. acs.org Similarly, using mixed-metal systems, such as a Co/Cu MOF based on a bis(carboxyphenyl)-1,2,4-triazole linker, allows for the targeted modification of gate-opening pressure and hysteresis shape for different gases like CO₂ and N₂. researchgate.net This tunability makes these materials highly promising for applications in selective gas separation and storage. rsc.org
Table 3: Gate-Opening Behavior in Selected Flexible MOFs
| MOF System | Guest Molecule | Temperature (K) | Approx. Gate-Opening Pressure (bar) | Key Feature | Reference |
|---|---|---|---|---|---|
| [Co(bdp)] | CO₂ | 298 | 2 | Multi-step gate-opening | rsc.org |
| [Co(bdp)] | CH₄ | 298 | 18 | Selective gate-opening vs. CO₂ | rsc.org |
| Flexible Cu MOF (1b) | CO₂ | 195 | ~0.34 | Pronounced hysteresis loop | nih.gov |
| Flexible Cu MOF (1b) | CO₂ | 298 | ~8 | Pressure-induced structural transformation | nih.gov |
| IISERP-MOF35 | CO₂ | 195 | Low partial pressure | CO₂-specific gate opening | acs.org |
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes, most notably of iron(II), where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. ethz.chbeilstein-journals.org This transition is accompanied by changes in magnetic properties, color, and molecular volume. ethz.chbeilstein-journals.org
The 1,2,4-triazole ligand is renowned for its ability to create a ligand field strength around Fe(II) ions that is close to the crossover point, making it a cornerstone for designing SCO materials. ethz.chmdpi.com The N1,N2-bridging mode of triazoles facilitates the formation of 1D, 2D, or 3D coordination polymers where the SCO behavior of individual metal centers is communicated throughout the lattice, leading to cooperative transitions. rsc.orgmdpi.com This cooperativity is desirable as it can result in abrupt transitions with thermal hysteresis, a key feature for potential memory devices. mdpi.com
A classic example is the Fe(Htrz)₂(trz) system, which forms a 1D chain polymer and exhibits a well-documented SCO. rsc.org The properties of such SCO-active MOFs and polymers can be tuned by chemical modifications, such as partial substitution of the triazole ligands. rsc.org For example, introducing a small percentage of 4-amino-1,2,4-triazole (B31798) into an iron(II)-triazole framework can shift the transition temperature closer to room temperature. mdpi.com
The interplay between the host framework and guest molecules can also influence the SCO properties. The inclusion or removal of solvent molecules within the pores of an SCO-active MOF can significantly alter the transition temperature, making these materials potential candidates for chemical sensors. researchgate.net Recent research has even focused on combining SCO with other properties, such as electrical conductivity, in triazolate-based MOFs, opening pathways to multifunctional materials. uni-augsburg.deacs.org
Table 4: Characteristics of Selected Spin-Crossover (SCO) Systems with Triazole Ligands
| Complex/MOF | Metal Ion | Spin States | Key Feature | Reference |
|---|---|---|---|---|
| Fe(Htrz)₂(trz) | Fe(II) | Low-Spin (LS) ↔ High-Spin (HS) | Classic 1D polymer SCO system, tunable via nanoparticle size. | rsc.org |
| Fe(NH₂trz)₃₂ | Fe(II) | LS ↔ HS | Exhibits thermochromism (color change with temperature). | ethz.ch |
| [Fe₂(L1)₅(NCS)₄] | Fe(II) | [LS-LS] ↔ [HS-HS] | Abrupt SCO in a dinuclear complex without intermediate [LS-HS] phase. | academie-sciences.fr |
| Fe(1,2,3-triazolate)₂ | Fe(II) | LS ↔ HS | Exhibits the largest known hysteresis window for an SCO material. | acs.org |
Compound Name Table
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | 1-Ethenyl-1,2,4-triazole |
| Organotin(IV) | Organotin(IV) cation |
| Htrz | 1,2,4-triazole |
| trz | 1,2,4-triazolate anion |
| NH₂trz | 4-Amino-1,2,4-triazole |
| Me₃Sn(IV) | Trimethyltin(IV) cation |
| 4-(1,2,4-triazol-4-yl)ethanedisulfonate | 4-(1,2,4-triazol-4-yl)ethanedisulfonate anion |
| 4-(4-hydroxyphenyl)-1,2,4-triazole | 4-(4-hydroxyphenyl)-1,2,4-triazole |
| N-salicylidene-4-amino-1,2,4-triazole | N-salicylidene-4-amino-1,2,4-triazole |
| 1,3-bis(1,2,4-triazol-1-yl)adamantane | 1,3-bis(1,2,4-triazol-1-yl)adamantane |
| bis(carboxyphenyl)-1,2,4-triazole | bis(carboxyphenyl)-1,2,4-triazole |
| 3-(1,2,4-triazol-4-yl)-5-benzamidobenzoate | 3-(1,2,4-triazol-4-yl)-5-benzamidobenzoate |
| [Co(bdp)] | A cobalt-based flexible MOF |
| IISERP-MOF35 | [(CH₃)₂NH₂]₂[Zn₅(Atz)₄(Ox)₄]·2H₂O |
Computational and Theoretical Investigations of 1 Vinyl 1,2,4 Triazole Systems
Quantum Chemical Studies
Quantum chemical methods are employed to investigate the electronic structure and intrinsic properties of molecules. These calculations offer a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to triazole derivatives to predict their behavior and properties. acs.orgnih.gov DFT calculations can confirm experimental findings and explain the activity of compounds. acs.org
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, the HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap generally indicates higher reactivity and polarizability. researchgate.net
For triazole derivatives, DFT calculations are used to determine the energies of these orbitals. mdpi.com For instance, in a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, full potential linear augmented plane wave calculations showed the upper valence band maximum (VBM) was primarily formed by S-p states, while the lower conduction band minimum (CBM) had a C-p state character, with these states significantly affecting the energy gap. rsc.org While specific HOMO-LUMO energy values for 1-Vinyl-1,2,4-triazole are not detailed in the available literature, the methodology remains standard for analyzing its electronic characteristics.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. acs.orgresearchgate.net These parameters, including chemical hardness (η), softness (S), electronegativity (χ), chemical potential (µ), and the global electrophilicity index (ω), can be calculated using Koopmans' theorem. researchgate.net
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. researchgate.net
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. researchgate.net
Electronegativity (χ) describes the ability of an atom or group to attract electrons. researchgate.net
Electrophilicity (ω) quantifies the ability of a species to accept electrons.
These descriptors are crucial for understanding interaction mechanisms, such as those involved in corrosion inhibition or biological activity, for various triazole compounds. acs.orgresearchgate.net
Table 1: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula |
|---|---|
| Ionization Potential (IP) | IP = -E_HOMO |
| Electron Affinity (EA) | EA = -E_LUMO |
| Electronegativity (χ) | χ = (IP + EA) / 2 |
| Chemical Hardness (η) | η = (IP - EA) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Chemical Potential (µ) | µ = -χ |
This table presents the standard equations used for calculating global reactivity descriptors from HOMO and LUMO energies. researchgate.net
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are also used to study triazole systems. Methods like Møller-Plesset perturbation theory (MP2) in conjunction with DFT have been used to calculate properties such as the standard enthalpies of formation for energetic salts derived from this compound. researchgate.net Such studies have also determined that protonation preferentially occurs at the N4 position of the triazole ring, which is the most electronegative atom. researchgate.net Furthermore, ab initio and free energy perturbation studies have been conducted on the parent 1,2,4-triazole (B32235) to investigate its tautomerism in both the gas phase and in aqueous solution. acs.org
Density Functional Theory (DFT) Calculations
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational features and dynamic interactions of molecules, such as their adsorption onto surfaces. researchgate.net
MD simulations have been specifically employed to investigate the adsorption of this compound monomers on a gold (Au(111)) surface. bohrium.comnih.gov These studies reveal a strong adsorption of the monomers onto the gold surface. researchgate.netbohrium.com The binding occurs through the pyridine-like nitrogen atom of the heterocyclic triazole ring. bohrium.comnih.gov
Key findings from these simulations indicate that as the concentration of the monomers increases, the surface coverage on the Au(111) facet also increases, reaching up to 73% at the highest concentrations studied. researchgate.netbohrium.comnih.gov The distance between the nitrogen atom closest to the gold surface and the surface itself is estimated to be approximately 0.25 nm. researchgate.netbohrium.comnih.gov The simulations were performed using the GROMACS software package with a CHARMM-GOIP force field to model the system. nih.gov These theoretical results are valuable for applications such as the development of coatings and the stabilization of gold nanoparticles (AuNPs), where triazole rings are known to be effective stabilizers. researchgate.netbohrium.com
Table 2: Summary of MD Simulation Findings for this compound on Au(111)
| Parameter | Finding | Source(s) |
|---|---|---|
| Adsorption Strength | Strong | researchgate.netbohrium.com |
| Binding Site | Heterocyclic pyridine-like nitrogen | bohrium.comnih.gov |
| Nitrogen-Gold Distance | ~0.25 nm | researchgate.netbohrium.comnih.gov |
| Maximum Surface Coverage | Up to 73% | researchgate.netbohrium.comnih.gov |
| Simulation Software | GROMACS | nih.gov |
| Force Field | CHARMM-GOIP | nih.gov |
Polymer Chain Dynamics and Interactions
Computational studies and theoretical models provide significant insights into the behavior of poly(this compound) (PVT) chains and their interactions. The dynamics of these polymer chains are crucial for understanding the macroscopic properties of PVT-based materials.
Research has indicated that PVT is a hydrophilic polymer, and its aqueous solutions have been a subject of investigation. The polymer exhibits considerable thermodynamic flexibility in water, with a determined Kuhn segment of 3.3 nm. The concentration dependencies of the heat of dilution for PVT solutions show negative effects, which points to a strong interaction between PVT and water molecules.
Molecular dynamics simulations have been employed to study the adsorption of this compound monomers on surfaces like Au(111). These simulations revealed that the surface coverage is dependent on the concentration of the monomers, with higher concentrations leading to increased coverage. The monomers exhibit strong adsorption on the gold surface, primarily through the pyridine-like nitrogen of the heterocyclic ring.
The synthesis of PVT through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization allows for the creation of polymers with controlled molecular weight and narrow polydispersity. The use of specific chain transfer agents, such as dithiocarbamates, has proven effective in controlling the polymerization of this compound. The resulting polymer's structure, including the presence of stabilizing and leaving groups from the chain transfer agent, can be confirmed using spectroscopic techniques like 1H and 13C NMR.
Modeling of Polymer Properties and Conduction Mechanisms
The electrical and conductive properties of poly(this compound) and its derivatives have been extensively modeled to understand the underlying mechanisms. These models are critical for the development of PVT-based materials for applications such as proton-conducting membranes and dielectric layers in electronic devices.
Charge-Limited Currents (SCLC)
The Space-Charge-Limited Current (SCLC) method is a valuable technique for investigating the charge transport properties of materials like PVT. This method has been used to study the energy
Analytical and Spectroscopic Characterization Techniques in 1 Vinyl 1,2,4 Triazole Research
Polymer and Copolymer Characterization
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC) is a fundamental technique for determining the molecular weight and polydispersity index (PDI) of polymers. In the study of poly(1-vinyl-1,2,4-triazole) (PVT) and its copolymers, GPC provides insights into the success of the polymerization process and the distribution of polymer chain lengths.
For instance, PVT synthesized via free-radical polymerization has shown weight-average molecular weights (Mw) ranging from 60 kDa to as high as 176 kDa, depending on the reaction conditions. mdpi.commdpi.com Controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been utilized to produce PVT with a narrower molecular weight distribution and controlled molecular weights, ranging from 11 to 61 kDa with a PDI as low as 1.16. mdpi.comnih.gov
Copolymers of VT have also been characterized using GPC. For example, copolymers of VT with N-vinylcarbazole (VK) showed weight-average molecular weights in the range of 175–201 kDa. mdpi.com In another study, functional copolymers of VT and N,O-bis(trimethylsilyl)prop-2-enecarboximidate (BTMSI) exhibited Mw values from 79 kDa to 158 kDa with PDI values between 1.87 and 2.06. rsc.org The molecular weight of a PVT homopolymer was determined to be 104,216 g/mol in one study. researchgate.netresearchgate.net Radiation-initiated polymerization of VT in aqueous solutions has also been monitored by GPC, showing an increase in the molecular weight of PVT with an increasing monomer concentration. researchgate.netmdpi.com
Table 1: Molecular Weight and Polydispersity Data for this compound Polymers and Copolymers from GPC
| Polymer/Copolymer | Polymerization Method | Molecular Weight (Mw or Mn) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Poly(this compound) (PVT) | Free Radical | 136 kDa (Mn) in MeOH, 176 kDa (Mn) in DMF | - | mdpi.com |
| Poly(this compound) (PVT) | RAFT | 11 - 61 kDa (Mn) | 1.16 | mdpi.comnih.gov |
| Poly(this compound) (PVT) | Free Radical | 60 kDa (average) | - | mdpi.com |
| Poly(this compound) (PVT) | Free Radical | 104,216 g/mol (Mw) | - | researchgate.netresearchgate.net |
| Poly(VT-co-VK) | Free Radical | 175 - 201 kDa (Mw) | - | mdpi.com |
| Poly(VT-co-BTMSI) | Free Radical | 79 - 158 kDa (Mw) | 1.87 - 2.06 | rsc.org |
| Dual-Cationic Polymer 4 | - | 133 kDa (Mw) | ~ 4.5 | nih.gov |
| Dual-Cationic Polymer 6 | - | 24 kDa (Mw) | ~ 2.0 | nih.gov |
| Poly(4-methyl-1-vinyl-1,2,4-triazolium iodide) | Radical Polymerization | 47 kg/mol (apparent Mn) | - | mpg.de |
| Poly(4-ethyl-1-vinyl-1,2,4-triazolium iodide) | Radical Polymerization | 55 kg/mol (apparent Mn) | - | mpg.de |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹³C CP-MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of VT-based polymers and copolymers.
¹H NMR: In the ¹H NMR spectrum of PVT, the characteristic signals of the vinyl group protons of the monomer at approximately 5.08 and 5.67 ppm disappear upon polymerization. mdpi.com New broad signals appear, corresponding to the methine and methylene (B1212753) protons of the polymer backbone, typically in the regions of 2.70–4.11 ppm and 1.75–2.30 ppm, respectively. mdpi.com The protons of the triazole ring are observed in the range of 7.50–8.09 ppm. mdpi.com
¹³C NMR: The ¹³C NMR spectrum of PVT confirms the polymer structure by the disappearance of the vinyl carbon signals (around 105.22 and 128.87 ppm) and the appearance of new signals for the polymer backbone carbons. mdpi.com The methine and methylene group carbons of the polymer backbone appear in the regions of 51.75–56.85 ppm and 37.61–38.75 ppm, respectively. mdpi.com The signals for the triazole ring carbons are typically found between 141.09 and 153.02 ppm. mdpi.com
Solid-State ¹³C CP-MAS NMR: Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR has been used to prove the structure of the PVT homopolymer, providing detailed information about the carbon environments in the solid state. researchgate.netresearchgate.net
NMR is also crucial for confirming the incorporation of comonomers and the structure of modified polymers. For example, in copolymers of VT with N-vinylpyrrolidone, the ¹H NMR spectrum shows the absence of vinyl protons and the presence of signals from both the triazole and lactam rings. researchgate.net Similarly, for dual-cationic polymers involving 1,2,4-triazole (B32235), ¹H and ¹³C NMR spectra confirm the successful synthesis and polymerization by tracking the disappearance of monomer-specific signals and the appearance of polymer backbone signals. acs.org
Table 2: Characteristic NMR Chemical Shifts (δ, ppm) for Poly(this compound)
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Triazole Ring Protons | 7.50 - 8.09 | mdpi.com |
| ¹H | Polymer Backbone (CH) | 2.70 - 4.11 | mdpi.com |
| ¹H | Polymer Backbone (CH₂) | 1.75 - 2.30 | mdpi.com |
| ¹³C | Triazole Ring Carbons | 141.09 - 153.02 | mdpi.com |
| ¹³C | Polymer Backbone (CH) | 51.75 - 56.85 | mdpi.com |
| ¹³C | Polymer Backbone (CH₂) | 37.61 - 38.75 | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and confirming the structure of polymers. In the context of VT polymers, IR spectroscopy is used to verify the polymerization of the monomer and the incorporation of different functional units in copolymers.
The IR spectrum of PVT displays characteristic absorption bands corresponding to the triazole ring, including C=N stretching around 1506 cm⁻¹, C-N stretching at approximately 1435 cm⁻¹, and N-N stretching near 1277 cm⁻¹. mdpi.commdpi.com The C-H stretching of the triazole ring is observed at about 3111 cm⁻¹. mdpi.com Upon polymerization, the characteristic bands of the vinyl group diminish or disappear.
IR spectroscopy is also employed to study interactions within polymer blends and composites. For instance, in blends of PVT with polybenzimidazole (PBI), the formation of N-H···N hydrogen bonds was confirmed by shifts in the FT-IR spectra. nih.gov In gold-containing nanocomposites with a VT-acrylic acid copolymer matrix, a slight shift in the band at 1506 cm⁻¹, characteristic of the triazole ring, suggested a coordination interaction between the triazole ring and the gold nanoparticles. crimsonpublishers.com Similarly, in copolymers of VT and vinyl acetate (B1210297) that have been hydrolyzed, IR spectroscopy confirms the modification by identifying the characteristic bands of the resulting vinyl alcohol units. cyberleninka.ru
Table 3: Key Infrared (IR) Absorption Bands for Poly(this compound) and its Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3111 | C-H stretching (triazole ring) | mdpi.com |
| 2932 | CH, CH₂ stretching (polymer chain) | mdpi.com |
| 1506 | C=N stretching (triazole ring) | mdpi.commdpi.com |
| 1435 | C-N stretching (triazole ring) | mdpi.commdpi.com |
| 1277 | N-N stretching (triazole ring) | mdpi.commdpi.com |
| 1004 | C-H bending (triazole ring) | mdpi.com |
| 660 | C-N bending (triazole ring) | mdpi.com |
UV-Vis Spectroscopy
UV-Vis spectroscopy is utilized to study the electronic properties of VT-based polymers and to monitor the formation of nanoparticles within a polymer matrix. For example, in the synthesis of silver/poly-1-vinyl-1,2,4-triazole nanocomposites, UV-Vis spectroscopy is used to track the plasmon resonance of the silver nanoparticles, which typically appears around 400 nm. Similarly, the formation of gold nanoparticles in a VT-acrylic acid copolymer matrix was monitored by observing the electronic absorption spectra. crimsonpublishers.com This technique is also valuable for studying the optical properties of copolymers, such as those with fluorescent moieties. acs.org
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is essential for evaluating the thermal stability of polymers. PVT is known for its high thermal stability, with decomposition temperatures reported to be above 330 °C. mdpi.com Some studies indicate thermal stability up to 340 °C in air and between 300–350 °C in general. nih.gov
The thermal stability can be influenced by the presence of comonomers or dopants. For example, copolymers of VT with N-vinylpyrrolidone show lower thermal stability, with decomposition starting around 250 °C. Blends of PVT with triflic acid are thermally stable up to approximately 300 °C. researchgate.net Copolymers of VT with 2-acrylamido-2-methyl-1-propanesulfonic acid are stable up to 250 °C, while those with 5-(methacrylamido)tetrazole doped with triflic acid show stability up to 330–390 °C. nih.gov Nanocomposites of PVT with cobalt oxide nanoparticles have been shown to be thermally stable up to 320 °C. mdpi.com
Table 4: Thermal Stability of this compound Based Polymers and Composites from TGA
| Material | Decomposition Temperature (°C) | Reference |
|---|---|---|
| Poly(this compound) (PVT) | > 330 | mdpi.com |
| Poly(this compound) (PVT) | up to 340 (in air) | |
| Poly(this compound) (PVT) | 300 - 350 | nih.gov |
| PVT / Triflic Acid Blends | ~ 300 | researchgate.net |
| PVT / Nitrilotri(methyl triphosphonic acid) Composites | ~ 250 | researchgate.net |
| Copolymers of VT and N-vinylpyrrolidone | ~ 250 | |
| Copolymers of VT and 2-acrylamido-2-methyl-1-propanesulfonic acid | up to 250 | nih.gov |
| Copolymers of VT and 5-(methacrylamido)tetrazole with triflic acid | 330 - 390 | nih.gov |
| PVT / Cobalt Oxide Nanocomposites | up to 320 | mdpi.com |
Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)
Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
For blends of PVT with triflic acid, the glass transition temperatures were found to be in the range of 130–160 °C. researchgate.net The addition of dopants like triflic acid can act as a plasticizer, leading to a decrease in the Tg. Conversely, the incorporation of multiwalled carbon nanotubes into a PVT matrix was found to result in a slightly higher glass transition temperature compared to the pure polymer. uludag.edu.tr In studies of poly(ionic liquid)s derived from this compound, DSC has been used to investigate the influence of different counter-anions on the thermal properties of the polymers. mpg.de DSC is also used in conjunction with TGA to provide a comprehensive thermal analysis of copolymers and nanocomposites. mdpi.commdpi.com
Intrinsic Viscosity Measurements
Intrinsic viscosity [η] is a fundamental technique used to assess the molecular weight and hydrodynamic volume of polymers in solution. For copolymers of this compound, measurements are typically performed using an Ubbelohde viscometer in solvents like dimethylformamide (DMF) or ethanol (B145695) at a constant temperature. nih.govresearchgate.net
Research on the radical copolymerization of VTA with other monomers, such as 1-vinyl-4,5,6,7-tetrahydroindole (VTHI) and acrylic acid (AC), demonstrates a clear relationship between the monomer feed ratio and the resulting copolymer's intrinsic viscosity. researchgate.netresearchgate.net For instance, in the VTA-VTHI system, as the molar percentage of VTA in the initial reaction mixture increases, the intrinsic viscosity of the copolymer also increases. researchgate.net This trend suggests that a higher proportion of VTA units contributes to the formation of larger macromolecular coils. In one study, increasing the VTA content from 10 mol% to 90 mol% in a benzene (B151609) solvent resulted in the intrinsic viscosity rising from 0.09 dL/g to 0.28 dL/g. researchgate.net Similarly, for copolymers of VTA with vinyl acetate, subsequent hydrolysis to yield vinyl alcohol units led to a decrease in intrinsic viscosity as the vinyl alcohol content increased.
| Co-monomer | VTA in Feed (mol%) | Solvent | Intrinsic Viscosity [η] (dL/g) | Reference |
|---|---|---|---|---|
| 1-Vinyl-4,5,6,7-tetrahydroindole (VTHI) | 10 | Benzene | 0.09 | researchgate.net |
| 1-Vinyl-4,5,6,7-tetrahydroindole (VTHI) | 50 | Benzene | 0.14 | researchgate.net |
| 1-Vinyl-4,5,6,7-tetrahydroindole (VTHI) | 90 | Benzene | 0.28 | researchgate.net |
| 1-Vinyl-4,5,6,7-tetrahydroindole (VTHI) | 10 | DMF | 0.06 | researchgate.net |
| 1-Vinyl-4,5,6,7-tetrahydroindole (VTHI) | 50 | DMF | 0.16 | researchgate.net |
| 1-Vinyl-4,5,6,7-tetrahydroindole (VTHI) | 90 | DMF | 0.32 | researchgate.net |
| Acrylic Acid (AC) | 20 | DMA | 9.2 | researchgate.net |
| Acrylic Acid (AC) | 50 | DMA | 5.4 | researchgate.net |
Potentiometric and Turbidimetric Titration for Copolymers
Potentiometric and turbidimetric titrations are essential methods for characterizing the composition and homogeneity of VTA copolymers in solution. dntb.gov.uaelpub.ru Turbidimetric titration, in particular, is used to confirm the formation of true copolymers rather than a mixture of homopolymers. researchgate.net
This technique involves dissolving the copolymer in a suitable solvent and titrating it with a precipitant. The resulting turbidity is measured as a function of the volume of precipitant added. For a true, homogenous copolymer, the titration curve will be smooth and show a single transition, indicating uniform precipitation. researchgate.netresearchgate.net The absence of plateaus or multiple inflection points on the curve confirms that the product is a one-component system and not a blend of different polymers. researchgate.net This analysis has been successfully applied to verify the copolymerization of VTA with monomers like allylamine (B125299) and 1-vinyl-4,5,6,7-tetrahydroindole. researchgate.netelpub.ru
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and macromolecules in solution. In the context of VTA research, DLS is applied to measure the hydrodynamic diameters of copolymers and polymer nanocomposites. dntb.gov.uaelpub.ru
Studies on water-soluble nanocomposites of poly(this compound) (PVT) with cobalt oxide (Co₃O₄) and tellurium (Te) nanoparticles have utilized DLS to understand how the inorganic component affects the size of the macromolecular coils in an aqueous medium. mdpi.commdpi.com For Co₃O₄ nanocomposites, an increase in the cobalt content from 1.5 wt% to 11.0 wt% led to a significant increase in the average hydrodynamic diameter from 15 nm to 112 nm. mdpi.com Similarly, for PVT-Te⁰NP nanocomposites, DLS analysis revealed the presence of different particle fractions, with hydrodynamic radii corresponding to individual PVT macromolecules and larger polymer-nanoparticle aggregates. mdpi.com
| Nanocomposite System | Inorganic Content (wt%) | Hydrodynamic Radius/Diameter | Observation | Reference |
|---|---|---|---|---|
| PVT–Te⁰NPs | 1.4 | Rh = 3.6 nm and 45 nm | Two particle fractions detected, a smaller one for individual PVT chains and a larger one for aggregates. | mdpi.com |
| PVT-Co₃O₄NPs | 1.5 | Dh = 15 nm | Hydrodynamic diameter increases with cobalt content. | mdpi.com |
| PVT-Co₃O₄NPs | 11.0 | Dh = 112 nm | Significant increase in aggregate size at higher cobalt loading. | mdpi.com |
Dilatometry, Calorimetry, and Gravimetry for Kinetic Studies
The kinetics of the radical polymerization of this compound have been investigated using several classical techniques, including dilatometry, calorimetry, and gravimetry. researchgate.net These methods provide crucial data on reaction rates, conversion, and the influence of various parameters such as monomer and initiator concentrations.
Gravimetry is a straightforward method used to determine the polymer yield over time, a key kinetic parameter. The process involves stopping the polymerization at specific time intervals, precipitating the polymer, drying it to a constant weight, and calculating the conversion. mdpi.com This method was used to determine a 76% yield for the free-radical polymerization of VTA in DMF at 60 °C for 24 hours and an 86% yield for controlled radical polymerization under similar conditions. mdpi.com
Dilatometry and Calorimetry are used for more detailed kinetic studies. researchgate.net Research indicates that the kinetics of VTA polymerization are significantly influenced by the solvent and initiator concentration. The kinetic curves typically exhibit an S-shaped pattern, characteristic of autoacceleration, and an induction period is often observed, which is attributed to trace amounts of inhibiting impurities like oxygen. researchgate.net The rate of polymerization is directly proportional to the VTA concentration and inversely proportional to the initiator concentration. researchgate.net
Nanocomposite and Hybrid Material Characterization
The integration of poly(this compound) into nanocomposites and hybrid materials necessitates specialized characterization techniques to probe the structure and composition of the final product.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary tool for analyzing the crystalline structure of materials. In the study of PVT-based nanocomposites, XRD is used to identify the crystalline phases of the inorganic nanoparticles embedded within the amorphous polymer matrix. diva-portal.orgosti.gov
For example, in nanocomposites of PVT and barium hexaferrite (BaFe₁₂O₁₉), XRD analysis confirmed the presence of the hexaferrite phase and was used to calculate an average crystallite size of 17 ± 5 nm through line profile fitting. diva-portal.orgosti.gov In studies of silver-containing nanocomposites based on a VTA-acrylonitrile copolymer, XRD patterns showed distinct diffraction peaks corresponding to the (111) and (220) planes of face-centered cubic silver, confirming the formation of metallic silver nanoparticles. researchgate.net Similarly, analysis of PVT-Te⁰NP nanocomposites showed that while samples with low tellurium content were X-ray amorphous, those with higher content displayed a two-phase, amorphous-crystalline structure. mdpi.com
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS) and Elemental Mapping
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful technique for visualizing the surface morphology and determining the elemental composition of composite materials. thermofisher.com SEM provides high-resolution images of the sample's surface, while EDS analyzes the characteristic X-rays emitted from the sample under electron beam bombardment to identify and quantify the elements present. thermofisher.com
This combination is particularly useful for confirming the successful incorporation and distribution of components in VTA-based composites. In the characterization of magnetic composite particles made from VTA, ethyleneglycoldimethacrylate, and TiO₂, SEM-EDS and elemental mapping were used to confirm the presence and distribution of all expected elements throughout the polymer particles. ulakbim.gov.trresearchgate.net This analysis is critical for verifying that the synthesis method has resulted in a homogenous composite material, where the inorganic and organic components are intimately mixed. ulakbim.gov.tr
Electron Spin Resonance (ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In the context of this compound research, ESR is particularly useful for studying polymeric materials and nanocomposites containing paramagnetic centers, such as metal ions or radicals.
Research findings from ESR studies include:
Nanocomposite Characterization: In studies of Fe-containing nanocomposites stabilized by a copolymer of this compound and N-vinylpyrrolidone, ESR spectroscopy was instrumental. The data revealed the formation of core-shell type nanoparticles, where the core consists of zero-valence iron coated with an oxide shell. researchgate.net
Polymer Composite Analysis: ESR has been employed to characterize magnetic poly(EGDMA-VTA)-TiO2 composite particles, which are used for the photocatalytic decolorization of dyes. researchgate.net
Radical Polymerization Studies: While not directly on VT, related studies on polymer chemistry utilize ESR to evaluate the kinetics of bond homolysis. For instance, the activation energy for the C-O bond homolysis in alkoxyamines used in nitroxide-mediated radical polymerization has been determined using ESR spectroscopy. rsc.org
Silver Nanocomposites: The EPR spectra of complexes involving this compound-acrylonitrile copolymers and silver nitrate (B79036), as well as the resulting silver nanoparticle composites, have been analyzed to understand the electronic environment of the silver species. researchgate.net
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Brunauer-Emmett-Teller (BET) analysis is a critical technique for measuring the specific surface area of materials by gas adsorption, typically using nitrogen. This is vital for applications in catalysis, adsorption, and for materials where porosity is a key feature.
In research involving this compound and related structures, BET analysis has been applied as follows:
Polymer Composites: The characterization of magnetic poly(EGDMA-VTA)-TiO2 polymer composite particles included BET analysis to determine their surface area, a key parameter for their application in adsorbing and degrading dyes. researchgate.net
Metal-Organic Frameworks (MOFs): In the study of a 3D MOF derived from 1,2,4-triazole amino acid linkers, N2 gas sorption measurements did not show any uptake, which made the determination of the specific surface area by the routine BET calculation impossible. mdpi.com However, the study did observe H2 gas adsorption, indicating the material had pores accessible to smaller molecules. mdpi.com
Parent Triazole Studies: For the parent compound, 1,2,4-triazole, BET analysis showed that a biofield treatment could increase the surface area from 0.3802 m²/g to 0.4316 m²/g, an increase of 13.52%. omicsonline.org This highlights how processing can alter the physical properties of triazole-based materials. omicsonline.org
| Material | Analyte Gas | Surface Area (m²/g) | Reference |
|---|---|---|---|
| Control 1,2,4-triazole | N₂ | 0.3802 | omicsonline.org |
| Treated 1,2,4-triazole | N₂ | 0.4316 | omicsonline.org |
| MOF from 1,2,4-triazole amino acid linker | N₂ | Not determinable | mdpi.com |
Atomic Absorption Spectroscopy
Atomic Absorption Spectroscopy (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. It is a highly sensitive technique used to determine the concentration of specific metal elements in a sample.
AAS is frequently used in the characterization of this compound-based nanocomposites to quantify the metal content:
Cobalt Nanocomposites: In the synthesis of water-soluble nanocomposites with cobalt oxide nanoparticles (Co3O4NPs) in a poly(this compound) (PVT) matrix, AAS was used to determine that the cobalt content varied from 1.5 to 11.0 wt.%, depending on the initial polymer-to-metal ion ratio. mdpi.com
Silver Nanocomposites: The silver content in non-toxic Ag/PVT nanocomposites was quantified using AAS, showing a silver content ranging from 1.8% to 20.8%. mdpi.com Similarly, for insoluble silver-containing nanocomposites based on a this compound and acrylonitrile (B1666552) copolymer, the silver content was found to vary from 8.0% to 23.5%. researchgate.net
Heavy Metal Sorption: In studies evaluating copolymers with triazole pendant groups for the removal of heavy metals, AAS was the method of choice to determine the concentration of metal ions (like Cd(II), Hg(II), Cu(II), and Zn(II)) in solutions before and after sorption experiments. oatext.com
| Nanocomposite Material | Metal Determined | Metal Content (wt.%) | Reference |
|---|---|---|---|
| Co₃O₄ in PVT matrix | Cobalt | 1.5 - 11.0 | mdpi.com |
| Silver in PVT matrix | Silver | 1.8 - 20.8 | mdpi.com |
| Silver in VT-Acrylonitrile copolymer | Silver | 8.0 - 23.5 | researchgate.net |
Coordination Complex and MOF Characterization
Single Crystal X-ray Diffraction (SC-XRD) for Structural Determination
Numerous studies have relied on SC-XRD to elucidate the structures of triazole-based materials:
MOF Architecture: The structures of MOFs built from 1,2,4-triazole derivatized amino acids have been established using SC-XRD, revealing details about their 1D, 2D, and 3D frameworks. mdpi.com For example, a trinuclear zinc complex, [Zn₃(L4)₆(H₂O)₆], was found to crystallize in a trigonal space group (R-3c). mdpi.com
Precursor and Product Confirmation: In the synthesis of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, SC-XRD was used to confirm the final structure, which crystallized in the triclinic crystal system and P-1 space group. mdpi.com
Topological Analysis: The crystal structures of a series of copper(II)-based MOFs with 1,2,4-triazole-carboxylate ligands were determined by X-ray diffraction. acs.org This allowed for the characterization of a 3D zeolite-like network with a pcu topology and a noncentrosymmetric space group I4̅3m. acs.org
Solvent-Induced Transformations: SC-XRD has been used to study single-crystal-to-single-crystal transformations in zinc-organic frameworks based on mixed ligands, including a triazole derivative. These studies reveal how the framework responds to different solvent environments. acs.org
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Zn₃(L4)₆(H₂O)₆] (L4 = triazole-derivatized amino acid) | Trigonal | R-3c | Trinuclear zinc complex | mdpi.com |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Fused heterocyclic system | mdpi.com |
| [Cu₃(μ₃-OH)(trgly)₃(H₂O)₃]SO₄·16H₂O | Cubic | I4̅3m | 3D zeolite-like network (pcu topology) | acs.org |
| Ruthenium triazolato complex (E-form) | Monoclinic | P2₁/c | Zwitterionic organometallic complex | scirp.org |
Electrochemical Impedance Spectroscopy (EIS) (for corrosion inhibitors)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-intrusive technique for analyzing complex electrochemical systems, particularly at interfaces. It is widely used to evaluate the performance of corrosion inhibitors. By applying a small amplitude AC potential and measuring the current response over a range of frequencies, EIS can model the corrosion process through an equivalent electrical circuit. Key parameters include charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which relates to inhibitor adsorption.
The application of EIS to study triazole-based corrosion inhibitors is extensive:
Inhibition Efficiency: Studies on various triazole derivatives as corrosion inhibitors for mild steel in acidic solutions (e.g., 1 M HCl) consistently use EIS. bohrium.comacs.org The results show that as inhibitor concentration increases, the diameter of the Nyquist plot's semicircle (representing Rct) increases, signifying enhanced corrosion inhibition. bohrium.comacs.org
Mechanism of Inhibition: EIS data helps to elucidate the mechanism of inhibition. The formation of a protective layer by the inhibitor on the metal surface is confirmed by an increase in Rct and a decrease in Cdl. nih.goveartharxiv.org The decrease in capacitance suggests the displacement of water molecules and other ions from the surface by the adsorbing inhibitor molecules. nih.gov
Performance of Derivatives: The technique is effective for comparing the performance of different inhibitors. For example, a triazole-based compound demonstrated over 90% inhibition efficiency at a concentration of 850 μM for mild steel in 1.0 M HCl. bohrium.com In another study, novel triazole-thione Schiff bases showed efficiencies up to 94.0% at 1 x 10⁻³ M concentration. nih.gov These results prove that the inhibitors adsorb effectively on the steel surface, forming a barrier against the corrosive medium. nih.gov
| Inhibitor | Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|
| Triazole-based compound | 850 µM | Not specified, but IE% >90% | >90% | bohrium.com |
| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | 1 x 10⁻³ M | Not specified, but IE% = 91.1% | 91.1% (from weight loss) | nih.gov |
| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | 1 x 10⁻³ M | Not specified, but IE% = 94.0% | 94.0% (from weight loss) | nih.gov |
| Theophylline-triazole derivative (compound 4) | 50 ppm | ~1600 (approx. from graph) | ~90% | eartharxiv.org |
Future Research Directions and Emerging Paradigms for 1 Vinyl 1,2,4 Triazole Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The future of 1-vinyl-1,2,4-triazole synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency. nih.gov Current research is focused on moving away from traditional methods that may involve harsh conditions or hazardous materials.
Key areas of development include:
Catalyst- and Solvent-Controlled Synthesis: The use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG) is a promising approach. For instance, a method using 2,2,2-trichloroethyl imidate in PEG-400 with a catalytic amount of p-toluenesulfonic acid (PTSA) has been shown to produce 3,4,5-trisubstituted-1,2,4-triazoles with high yields. This approach can be adapted for the synthesis of vinyl-triazoles by using vinyl-containing hydrazines.
Transition Metal-Free Synthesis: A novel and green route for the direct synthesis of vinyl triazole derivatives involves the reaction of alkynes and triazoles promoted by an inorganic base, completely avoiding the use of transition metals. rsc.org This method demonstrates excellent functional group tolerance and provides good yields. rsc.org
One-Pot Syntheses: One-pot, multi-component reactions are being explored to streamline the synthesis process. For example, a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles has been developed with excellent yields and high regioselectivity. frontiersin.org
Sonochemical Synthesis: Ultrasound-assisted synthesis is emerging as a sustainable method. A tandem regioselective one-pot protocol for the sono-synthesis of bis- nih.govmdpi.com-triazol-3-yl amines from bis-1,3-disubstituted thioureas has been developed, offering mild conditions and operational simplicity. royalsocietypublishing.org
Click Chemistry: "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), remains a valuable tool for the efficient synthesis of 1-vinyl-1,2,4-triazoles and their derivatives with high yields. smolecule.com
Table 1: Comparison of Emerging Synthetic Routes for Triazole Derivatives
| Synthesis Method | Key Features | Catalyst/Solvent System | Yield | Reference |
|---|---|---|---|---|
| Catalyst- and Solvent-Controlled | Eco-friendly solvent, adaptable for vinyl-triazoles. | PTSA/PEG-400 | Up to 92% | |
| Transition Metal-Free | Green route, anti-Markovnikov stereoselectivity. | Inorganic Base (e.g., Cs₂CO₃) | Good to excellent | rsc.org |
| One-Pot, Two-Step Process | High regioselectivity, good functional group tolerance. | Not specified | Up to 90% | frontiersin.org |
| Sonochemical Synthesis | Mild conditions, operational simplicity. | Iodine/Aqueous K₂CO₃ | Not specified | royalsocietypublishing.org |
| Click Chemistry (CuAAC) | High efficiency and yield. | Copper(I) complexes | High | smolecule.com |
Exploration of Advanced Polymer Architectures and Self-Assembled Systems
The polymerization of this compound offers a pathway to a variety of advanced polymer architectures with tailored properties. Future research will focus on creating complex and functional macromolecular structures.
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being employed to synthesize poly(this compound) (PVT) with controlled molecular weights and narrow polydispersity. mdpi.comresearchgate.net Dithiocarbamates have been identified as effective chain transfer agents for the RAFT polymerization of VT. mdpi.com
Block Copolymers: RAFT polymerization is instrumental in creating novel block copolymers. For instance, block copolymers of this compound, 1-vinyl-1,2,4-triazolium salts, and N-vinylpyrrolidone have been synthesized. nih.govresearchgate.net These copolymers, with distinct nonionic and ionic segments, are being investigated for applications such as proton-conducting membranes. nih.gov
Star Polymers: The synthesis of star polymers and amphiphilic star block copolymers containing triazole moieties is an emerging area, enabled by controlled radical polymerization techniques. acs.org
Self-Assembled Systems: The amphiphilic nature of certain VT-containing block copolymers allows for their self-assembly into various nanostructures in solution. This is crucial for applications in drug delivery and nanotechnology.
Structurally Ordered Systems: Interestingly, the use of structured (fractal) water as a solvent for PVT has been shown to induce the formation of structurally ordered systems, with electronic properties similar to crystalline samples. researchgate.net
Rational Design of High-Performance Materials for Energy, Environmental, and Electronic Applications
The unique properties of poly(this compound), such as high thermal stability and complexation ability, make it a promising candidate for various high-performance applications. nih.govresearchgate.net
Energy Applications:
Proton-Conducting Membranes: PVT and its copolymers are being extensively studied for the development of anhydrous proton-conducting membranes for fuel cells. nih.gov These membranes exhibit high proton conductivity at elevated temperatures (up to 10⁻³ S/cm at 120 °C) and are thermally stable up to 250-350 °C. nih.govresearchgate.net
Thermoelectric Materials: Nanocomposites of PVT and thermoelectric tellurium nanoparticles are being synthesized. These materials show an increase in DC electrical conductivity with an increasing nanoparticle content, potentially bridging the gap between dielectrics and semiconductors. mdpi.com
Energetic Materials: The high nitrogen content and density of derivatives like poly(3-nitro-1-vinyl-1,2,4-triazole) make them superior to traditional materials like nitrocellulose for propellant formulations.
Environmental Applications:
Wastewater Treatment: Polymers containing 1,2,3-triazole units, synthesized via "click" chemistry modification of poly(vinyl chloride), have shown potential for the extraction of nitrate (B79036) and metal ions from wastewater. vot.pl These polymers exhibited a notable efficiency in capturing zinc ions. vot.pl
Photocatalysis: Composites derived from this compound can act as effective photocatalysts for the degradation of dyes in wastewater under UV light.
Electronic Applications:
Dielectric Layers: Water-soluble PVT has been successfully used as a novel dielectric layer in organic field-effect transistors (OFETs). researchgate.net It exhibits low leakage current, a high breakdown voltage, and allows for the fabrication of both p-channel and n-channel devices with low threshold voltages and high on/off ratios. researchgate.net
Diodes: A diode structure fabricated using a copolymer of ethylene (B1197577) glycol dimethacrylate and this compound with single-walled carbon nanotubes on an n-GaAs substrate has demonstrated good rectification behavior, making it a candidate for electronic device applications. icm.edu.pl
Table 2: Performance Metrics of PVT-based Materials in Various Applications
| Application Area | Material | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Proton-Conducting Membranes | Copolymer of VT and 2-acrylamido-2-methyl-1-propanesulfonic acid | Proton Conductivity | 2 × 10⁻³ S/cm at 130 °C | nih.gov |
| Dielectric Layers | Poly(this compound) | Dielectric Constant | 5.1 | researchgate.net |
| Dielectric Layers | Poly(this compound) | Breakdown Electric Field | >4 MV cm⁻¹ | researchgate.net |
| Thermoelectric Materials | PVT-Te⁰ Nanocomposite (4.3 wt% Te) | DC Electrical Conductivity | >10⁻¹⁰ S/cm at 80 °C | mdpi.com |
| Wastewater Treatment | Modified PVC with triazole units | Zinc Ion Extraction | ~28% | vot.pl |
Integration of this compound in Multicomponent and Hybrid Functional Systems
The ability of the triazole ring to coordinate with metal ions and the versatility of the vinyl group make this compound an excellent component for creating multicomponent and hybrid functional materials.
Metal-Polymer Nanocomposites: PVT is an effective stabilizing matrix for the synthesis of metal nanoparticles.
Silver Nanocomposites: Silver/poly-1-vinyl-1,2,4-triazole nanocomposites have been synthesized that exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Importantly, these nanocomposites have shown no toxicity to mammalian cells. nih.gov One-pot synthesis in irradiated aqueous solutions of VT and silver ions is a viable method for producing these materials. semanticscholar.orgmdpi.com
Gold Nanocomposites: Gold nanoparticles stabilized with PVT have been synthesized in a one-pot manner in irradiated solutions, with nanoparticle sizes ranging from 1 to 11 nm. mdpi.comresearchgate.net
Hybrid Hydrogels: New composite hydrogels based on bacterial cellulose (B213188) and PVT, doped with orthophosphoric acid, have been synthesized to create interpenetrating polymer networks. researchgate.net
Functionalized Copolymers: Copolymers of this compound with other functional monomers, such as N-vinylcarbazole, have been synthesized to create materials with specific properties, like hole-conducting capabilities. researchgate.net Heat-resistant functional copolymers of poly(this compound-co-N,O-bis(trimethylsilyl)prop-2-enecarboximidate) have also been synthesized. rsc.org
Deeper Mechanistic Understanding of Complex Reactions and Polymerization Processes
A fundamental understanding of the reaction mechanisms governing the synthesis and polymerization of this compound is crucial for optimizing reaction conditions and controlling the properties of the resulting materials.
Polymerization Kinetics: Studies on the free-radical polymerization of VT have shown that it polymerizes readily in the presence of initiators like AIBN. mdpi.com The kinetics of controlled radical polymerization processes like RAFT are being investigated to understand the factors influencing polymerization control. mdpi.com For instance, the linear dependence of the degree of polymerization on time confirms the controlled nature of RAFT polymerization. mdpi.com
Nanoparticle Formation in Polymer Matrix: Research on the one-pot synthesis of metal-polymer nanocomposites has provided insights into the kinetics of VT polymerization and the simultaneous formation of nanoparticles. mdpi.com For example, in the synthesis of gold nanoparticles in the presence of VT, an inhibition period is observed, which is influenced by the concentration of the metal ion, followed by the polymerization of the monomer. mdpi.com
Reaction Pathways in Synthesis: Mechanistic studies of novel synthetic routes are being conducted. For example, in the transition metal-free synthesis of vinyl triazoles, it is proposed that the base activates the N-nucleophile, which then attacks the alkyne to form a kinetically stable alkenyl anion. rsc.org
Leveraging Computational Chemistry for Predictive Design and Property Optimization
Computational chemistry is becoming an indispensable tool for accelerating the design and development of new materials based on this compound.
Molecular Docking Studies: Molecular docking simulations are being used to elucidate the mechanism of action of this compound derivatives, particularly in biological applications. For example, docking studies have been performed to understand the antifungal activity of triazole derivatives by examining their interaction with enzymes like 14-alpha-demethylase. bohrium.com
Density Functional Theory (DFT) Calculations: DFT calculations are employed to understand the electronic structure and reactivity of this compound and its derivatives. nih.gov These calculations can predict chemical reactivity descriptors such as global hardness, electronegativity, and electrophilicity, which correlate with experimental findings. nih.gov
Molecular Dynamics Simulations: Molecular dynamics simulations are used to study the adsorption and self-assembly behavior of this compound and its polymers. For instance, simulations have investigated the adsorption of VT monomers on a gold surface, revealing that the monomers bind to the surface via the heterocyclic pyridine-like nitrogen. bohrium.com
Interdisciplinary Research with Emerging Fields in Materials Science and Green Chemistry
The future development of this compound chemistry will be heavily influenced by interdisciplinary collaborations with other rapidly evolving scientific fields.
Materials Science: The unique properties of PVT and its derivatives position them at the intersection of polymer chemistry and materials science. smolecule.com Collaborations in this area will lead to the development of advanced materials for electronics, energy storage, and biomedical devices. smolecule.commdpi.com
Green Chemistry: The push for sustainable chemical processes is a major driving force in the development of new synthetic routes for this compound. nih.gov Research in this area will focus on reducing the environmental impact of chemical production through the use of renewable resources, safer solvents, and more efficient catalytic systems. nih.govroyalsocietypublishing.org
Biomedical Applications: The low toxicity and biocompatibility of PVT make it an attractive material for biomedical applications. nih.gov Interdisciplinary research with biologists and medical scientists will be key to developing new drug delivery systems, antimicrobial coatings, and biocompatible materials for medical devices. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-vinyl-1,2,4-triazole, and how do reaction conditions influence polymer molecular weight?
- Methodology : Free-radical polymerization is widely used, often initiated by AIBN in polar solvents like DMF. For example, copolymerization with N-vinylpyrrolidone (70:30 molar ratio) at 60°C for 1.5 hours yields water-soluble polymers . Solvent choice (e.g., aqueous vs. organic media) significantly impacts solubility and molecular weight. Poly(this compound) synthesized in aqueous media tends to be insoluble due to high crosslinking .
- Key parameters : Initiator concentration, monomer ratio, temperature, and solvent polarity must be optimized. Controlled radical polymerization (RAFT) using dithiocarbamates improves polydispersity .
Q. How is this compound characterized structurally and functionally?
- Techniques :
- Spectroscopy : FTIR confirms triazole ring vibrations (C=N, N-N). NMR (<sup>1</sup>H/<sup>13</sup>C) resolves vinyl group integration and copolymer composition .
- Thermal analysis : TGA shows thermal stability up to 340°C in air, critical for high-temperature applications .
- Elemental analysis : Validates purity and copolymer stoichiometry .
Q. What are the thermodynamic properties of poly(this compound), and how do they affect material design?
- Hydrophilicity : The polymer exhibits strong hydrogen bonding with water, enabling applications in hydrophilic nanocomposites. Aqueous solutions show pH-dependent viscosity, useful for drug delivery .
- Solubility : Insoluble in most organic solvents but dissolves in polar aprotic solvents (e.g., DMF), guiding matrix selection for nanocomposites .
Advanced Research Questions
Q. How can polymerization efficiency of this compound be optimized compared to other triazole derivatives?
- Contradiction resolution : this compound polymerizes less efficiently than 1-vinyl-1,2,3-triazole. This discrepancy correlates with Hammett constants (σmeta = 0.71 for 1,2,4-triazole), which influence radical stability during chain propagation .
- Optimization : Adding polar solvents (e.g., water) enhances reactivity by stabilizing transition states. Kinetic studies using DSC or in-situ FTIR are recommended .
Q. What methodologies are effective for synthesizing silver nanocomposites using this compound polymers?
- Synthesis : Reduce AgNO3 with NaBH4 in aqueous polymer matrices. The triazole group stabilizes Ag nanoparticles (2–6 nm) via N–Ag coordination, confirmed by TEM and XRD .
- Characterization : UV-Vis spectroscopy tracks plasmon resonance (λmax ~400 nm), while FTIR identifies binding sites. Toxicity assays (LD50 >5,000 mg/kg) ensure biocompatibility .
Q. How do researchers resolve contradictory data on the antibacterial efficacy of this compound-based nanocomposites?
- Experimental design :
- MIC/MBC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reported MICs range 0.5–8 µg/mL, varying with nanoparticle size and polymer composition .
- Surface functionalization : Modify triazole copolymers with pyrrolidone to enhance bacterial membrane penetration .
Q. What strategies improve the photoluminescent properties of triazole-carbazole copolymers for optoelectronic applications?
- Molecular design : Incorporate terbium ions (Tb<sup>3+</sup>) into triazole-carbazole backbones. The triazole’s electron-deficient structure enhances energy transfer to Tb<sup>3+</sup>, boosting luminescence quantum yield .
- Characterization : Use PL spectroscopy and XPS to confirm ligand-to-metal charge transfer. Optimize monomer ratios to balance conductivity and emissivity .
Q. How does this compound contribute to antisilicotic activity in polymer formulations?
- Mechanism : The polymer binds to cytotoxic silica particles, preventing membrane damage in lung cells. In vitro assays (e.g., alveolar macrophage viability tests) quantify protection levels .
- Dosage optimization : Use cytotoxicity assays (MTT) to determine safe concentrations (>1 mg/mL) for in vivo models .
Methodological Considerations
- Data contradiction : Address discrepancies in polymerization rates or bioactivity by standardizing solvent systems, initiator types, and nanoparticle synthesis protocols .
- Advanced characterization : Combine TEM, XPS, and molecular dynamics simulations to probe structure-property relationships in nanocomposites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
